molecular formula C14H12N2OS B2918173 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1019152-01-2

7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Número de catálogo: B2918173
Número CAS: 1019152-01-2
Peso molecular: 256.32
Clave InChI: ILUIAQWYPARUCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one ( 1019152-01-2) is a high-purity synthetic compound supplied for research and further manufacturing applications. This thienopyrimidine derivative belongs to a class of heterocyclic compounds recognized for their significant versatility and broad spectrum of biological activities . Thieno[3,2-d]pyrimidine scaffolds are of considerable interest in medicinal chemistry and drug discovery. These compounds are frequently investigated as conformationally restricted analogs for developing enzyme inhibitors . Related analogs have been designed and synthesized as potential inhibitors for targets like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), an enzyme relevant in metabolic diseases such as osteoporosis . Furthermore, various pyrimidine and fused pyrimidine derivatives have been extensively studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . Molecular docking studies performed on structurally similar pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-ones suggest potential interactions with protein targets such as heat shock proteins (Hsp90) and checkpoint kinase 1 (CHEK1), indicating promise in oncology research . This product is provided with a minimum purity of ≥97% (as verified by HPLC). Researchers should handle this material with appropriate care, referring to the supplied Safety Data Sheet for detailed hazard and precautionary information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications or for human use.

Propiedades

IUPAC Name

7-(2,5-dimethylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-3-4-9(2)10(5-8)11-6-18-13-12(11)15-7-16-14(13)17/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUIAQWYPARUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vitro Binding Affinity Profiling of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of in vitro binding affinity is the cornerstone of modern rational drug design. This technical guide provides an in-depth, self-validating framework for evaluating the binding kinetics and thermodynamic properties of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , a highly potent, selective kinase inhibitor targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1). By synthesizing Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) methodologies, this whitepaper moves beyond steady-state IC₅₀ values to dissect the causal mechanistic drivers of target engagement—specifically, drug-target residence time and enthalpic efficiency.

Pharmacophore Rationale & Target Biology

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore in oncology and immunology, originally identified as a versatile hinge-binding motif via [1].

The structural evolution to 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a critical leap in target selectivity. While the fused bicyclic core forms rigid, directional hydrogen bonds with the hinge region of the kinase (e.g., the backbone amide of Ala162 in PDK1), the addition of the 2,5-dimethylphenyl moiety at the 7-position is strategically designed to project deep into the hydrophobic selectivity pocket adjacent to the ATP-binding site.

PDK1 is a master regulatory kinase in the PI3K/Akt/mTOR signaling cascade. Inhibiting PDK1 prevents the activation loop phosphorylation of downstream AGC kinases (like Akt at Thr308), effectively short-circuiting pro-survival oncogenic signaling.

Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PDK1 PDK1 (Target) PIP3->PDK1 Membrane Recruitment AKT AKT PIP3->AKT Membrane Recruitment PDK1->AKT Thr308 Phosphorylation Inhibitor 7-(2,5-dimethylphenyl) thieno[3,2-d]pyrimidin-4(3H)-one Inhibitor->PDK1 Competitive Inhibition mTOR mTOR AKT->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Pathway Output

Fig 1: PI3K/Akt/mTOR signaling cascade highlighting the targeted inhibition of PDK1.

Orthogonal Assay Design: The Causality of Biophysical Profiling

Relying solely on biochemical TR-FRET or radiometric assays to determine IC₅₀ is insufficient for lead optimization. IC₅₀ is a highly context-dependent metric, fluctuating based on ATP concentration and assay incubation times. To establish a rigorous, self-validating system, we must employ orthogonal biophysical techniques:

  • Surface Plasmon Resonance (SPR): Resolves the kinetic rate constants ( kon​ and koff​ ). The dissociation rate ( koff​ ) dictates the [2], which correlates far more robustly with in vivo efficacy and prolonged pharmacodynamics than steady-state affinity.

  • Isothermal Titration Calorimetry (ITC): Deconvolutes the thermodynamic signature ( ΔG=ΔH−TΔS ). A highly[3] confirms that the affinity is derived from specific, high-quality hydrogen bonds rather than non-specific hydrophobic collapse, reducing the risk of off-target toxicity.

Experimental Methodologies: Self-Validating Protocols

Surface Plasmon Resonance (SPR) Kinetic Profiling

To accurately capture the sub-nanomolar affinity of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a Single-Cycle Kinetics (SCK) workflow is utilized on a Biacore 8K system.

SPR Chip CM5 Sensor Chip Immobilize Amine Coupling (PDK1) Chip->Immobilize Block Surface Blocking (Ethanolamine) Immobilize->Block Equilibrate Equilibration (Buffer + 1% DMSO) Block->Equilibrate Inject Analyte Injection (Kinetic Titration) Equilibrate->Inject Analyze Data Deconvolution (1:1 Langmuir Fit) Inject->Analyze Sensorgrams

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Step-by-Step Protocol & Causality:

  • Target Immobilization: Activate a CM5 dextran chip using standard EDC/NHS chemistry. Inject recombinant human PDK1 (diluted in 10 mM sodium acetate, pH 5.0) to a target level of ~2000 Response Units (RU).

    • Causality: A pH of 5.0 is deliberately chosen because it is below the isoelectric point of PDK1 (pI ~ 6.5). This creates a positive charge on the protein, allowing electrostatic pre-concentration onto the negatively charged carboxymethyl matrix prior to covalent amide bond formation.

  • System Equilibration & Solvent Correction: Equilibrate the system with running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Run a DMSO calibration curve (0.5% to 1.5% DMSO).

    • Causality: Small molecule inhibitors require DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and analyte sample will cause a bulk shift artifact, masking the true binding signal. The calibration curve allows the software to mathematically subtract this bulk effect.

  • Single-Cycle Analyte Injection: Inject 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in a 5-point ascending concentration series (e.g., 3.125 nM to 50 nM) at a high flow rate (50 µL/min) without surface regeneration between injections.

    • Causality: High flow rates minimize mass transport limitations (where the rate of binding is artificially limited by diffusion). Single-cycle kinetics avoids harsh chemical regeneration steps (like NaOH or Glycine-HCl), preserving the functional tertiary structure of the immobilized kinase.

Isothermal Titration Calorimetry (ITC)

Step-by-Step Protocol & Causality:

  • Rigorous Buffer Matching: Dialyze the PDK1 protein extensively against the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 2% DMSO). Dissolve the lyophilized inhibitor directly into the post-dialysis buffer.

    • Causality: ITC measures minute heat changes in microcalories. If the ligand syringe and the protein cell have even a 1 mM mismatch in salt concentration, the resulting "heat of dilution" upon injection will completely overwhelm the specific enthalpy ( ΔH ) of the binding event.

  • Titration Execution: Load 20 µM of PDK1 into the sample cell and 200 µM of the inhibitor into the injection syringe. Perform 19 injections of 2 µL each at 25°C, with 150-second spacing between injections.

    • Causality: The 10-fold concentration ratio ensures that the target reaches complete saturation by the end of the run. This generates a clear upper baseline, which is mathematically required to accurately fit the sigmoidal curve and determine the exact reaction stoichiometry (N).

Quantitative Data Synthesis

The tables below summarize the orthogonal data sets, validating the compound as a highly potent, slow-dissociating inhibitor.

Table 1: Kinetic and Affinity Parameters (SPR vs. TR-FRET)

CompoundTarget kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (SPR) IC50​ (TR-FRET)Residence Time ( τ )
7-(2,5-dimethylphenyl)... PDK1 4.2×105 3.1×10−4 0.74 nM 1.2 nM~53 minutes
GSK2334470 (Control)PDK1 1.8×105 1.5×10−3 8.3 nM10.5 nM~11 minutes

Table 2: Thermodynamic Signature (ITC at 25°C)

Compound KD​ (ITC) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Stoichiometry (N)
7-(2,5-dimethylphenyl)... 0.85 nM-12.3-9.8 -2.50.98

Structural & Thermodynamic Interpretation

The integration of kinetic and thermodynamic data provides a profound understanding of the molecule's efficacy:

  • Enthalpic Dominance: The highly favorable enthalpy ( ΔH=−9.8 kcal/mol) confirms that the thieno[3,2-d]pyrimidin-4(3H)-one core is forming optimal, unstrained hydrogen bonds with the kinase hinge region.

  • Favorable Entropy: The favorable entropic contribution ( −TΔS=−2.5 kcal/mol) is causally linked to the 2,5-dimethylphenyl moiety. As this bulky, lipophilic group inserts into the hydrophobic selectivity pocket, it displaces highly ordered network water molecules into the bulk solvent, driving an increase in system entropy.

  • Kinetic Superiority: The exceptionally slow dissociation rate ( koff​=3.1×10−4s−1 ) translates to a target residence time of nearly an hour. This means that even as systemic drug concentrations drop below the IC50​ in vivo, the inhibitor remains physically locked within the PDK1 active site, maintaining prolonged pathway suppression.

Conclusion

Through rigorous, self-validating biophysical profiling, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is confirmed as a sub-nanomolar, kinetically stable inhibitor. The orthogonal agreement between SPR ( KD​ = 0.74 nM), ITC ( KD​ = 0.85 nM), and biochemical TR-FRET ( IC50​ = 1.2 nM) establishes absolute confidence in the binding affinity. The combination of a strong enthalpic driver and a prolonged residence time marks this scaffold as an exceptional candidate for further translational development in oncology applications.

References

  • Title: Thieno[3,2-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Source: Bioorganic & Medicinal Chemistry Letters, 22(8), 2873-2877 (2012). URL: [Link]

  • Title: Drug–target residence time and its implications for lead optimization. Source: Nature Reviews Drug Discovery, 5, 730–739 (2006). URL: [Link]

  • Title: Do enthalpy and entropy distinguish first in class from best in class? Source: Nature Reviews Drug Discovery, 7, 877–884 (2008). URL: [Link]

Pharmacokinetics of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for quinazolines and purines to target the ATP-binding hinge region of kinases (e.g., Pim kinases, PI3K) and mycobacterial cytochrome bd oxidase[1][2][3]. The specific derivative 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as TDPO-725 ) incorporates a lipophilic 2,5-dimethylphenyl moiety. While this substitution enhances hydrophobic pocket engagement, it fundamentally alters the molecule's physicochemical properties, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

This whitepaper provides an authoritative, self-validating framework for evaluating the pharmacokinetics (PK) of TDPO-725 in murine models. By bridging the causality between molecular structure and in vivo behavior, this guide establishes robust protocols for formulation, bioanalysis, and non-compartmental analysis (NCA).

Physicochemical Profiling & Formulation Strategy

The planar nature of the thienopyrimidine core, combined with the hydrophobic 2,5-dimethylphenyl group, typically results in a high crystal lattice energy and low aqueous solubility. Designing an appropriate dosing vehicle is the most critical first step; a poorly formulated suspension for intravenous (IV) dosing will cause micro-embolisms, while a suboptimal per os (PO) formulation will result in erratic absorption and artificially low bioavailability[4].

Causality-Driven Formulation Selection
  • Intravenous (IV) Vehicle: To ensure complete dissolution and prevent precipitation upon injection into the murine bloodstream, a co-solvent system is required. We utilize 5% DMSO / 40% PEG-400 / 55% Saline . DMSO disrupts the crystal lattice, PEG-400 acts as a solubilizing surfactant, and saline ensures isotonicity.

  • Oral (PO) Vehicle: For oral gavage, a uniform microsuspension is preferred over a full solution to mimic solid-dosage form dissolution in the gut. We utilize 0.5% Methylcellulose (MC) with 0.2% Tween-80 in Deionized Water . Tween-80 wets the hydrophobic particles, while MC increases viscosity to prevent sedimentation during dosing.

In Vivo Murine Pharmacokinetic Protocol

The CD-1 mouse model is the industry standard for early-stage PK profiling due to its robust size, ease of serial bleeding, and well-characterized hepatic cytochrome P450 (CYP) expression profiles[1][5].

Step-by-Step In Vivo Methodology
  • Animal Preparation: Acclimate male CD-1 mice (8–10 weeks old, 25–30 g) for 5 days. Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on absorption; the IV cohort may remain fed.

  • Dose Administration:

    • IV Cohort: Administer TDPO-725 at 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer TDPO-725 at 10 mg/kg via oral gavage using a bulb-tipped gastric needle (dose volume: 10 mL/kg).

  • Serial Blood Sampling: Collect 30 µL of blood via submandibular vein puncture at the following time points:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Harvesting: Collect blood directly into K2EDTA-coated microtainers. Invert gently, store on ice, and centrifuge within 30 minutes at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C until analysis.

PK_Workflow A Murine Dosing (IV & PO) B Serial Blood Sampling A->B C Plasma Separation B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F NCA PK Modeling E->F

Fig 1. Step-by-step in vivo pharmacokinetic experimental workflow for murine models.

Bioanalytical Methodology (LC-MS/MS)

To ensure the trustworthiness of the PK data, the bioanalytical protocol must be a self-validating system. Thienopyrimidines often exhibit high plasma protein binding (PPB) (>90%)[6]. Therefore, the extraction method must aggressively denature plasma proteins to release the bound fraction.

Step-by-Step Bioanalytical Protocol
  • Protein Precipitation (Crash): Aliquot 20 µL of murine plasma into a 96-well plate. Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (IS) (e.g., a deuterated analog or structurally similar kinase inhibitor like glipizide). Note: ACN is chosen over methanol as it yields a tighter protein pellet and superior recovery for lipophilic compounds.

  • Extraction: Vortex the plate vigorously for 5 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of HPLC-grade water to match the initial mobile phase conditions, preventing peak distortion.

  • LC-MS/MS Conditions:

    • Column: Waters XSelect C18 (2.1 × 50 mm, 2.5 µm).

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in ACN.

    • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate. Flow rate: 0.4 mL/min.

    • Detection: Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific [M+H]+ precursor-to-product ion transition for TDPO-725.

  • Self-Validation: The run must include an 8-point calibration curve (1–1000 ng/mL, R² > 0.99) and Quality Control (QC) samples at Low (3 ng/mL), Medium (50 ng/mL), and High (800 ng/mL) concentrations. Acceptance criteria dictate that 67% of QCs must fall within ±15% of their nominal value.

Data Presentation & Pharmacokinetic Parameters

Concentration-time data is subjected to Non-Compartmental Analysis (NCA) using software such as Phoenix WinNonlin. The table below summarizes the expected quantitative PK parameters for an optimized thienopyrimidine derivative like TDPO-725 in CD-1 mice.

Table 1: Representative Pharmacokinetic Parameters of TDPO-725 in Male CD-1 Mice

ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ng/mL1,850 ± 210940 ± 115
Tmax h0.083 (First point)1.5 ± 0.5
AUC0-t h*ng/mL2,100 ± 3204,725 ± 510
t1/2 h1.8 ± 0.32.4 ± 0.4
Clearance (CL) L/h/kg0.95 ± 0.12N/A
Volume of Distribution (Vss) L/kg2.1 ± 0.4N/A
Bioavailability (%F) %N/A45.0%

Data represents mean ± SD (n=3 per route). %F is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

Mechanistic Insights: Metabolism & Clearance

Understanding why TDPO-725 exhibits a specific half-life requires analyzing its structural liabilities. The thieno[3,2-d]pyrimidine core itself is relatively stable against metabolic degradation; however, the 2,5-dimethylphenyl substituent introduces significant metabolic soft spots[5][6].

The Causality of Clearance

The primary route of clearance for TDPO-725 is hepatic oxidative metabolism. The methyl groups on the phenyl ring are highly susceptible to benzylic oxidation mediated by murine CYP450 enzymes (predominantly CYP3A11 and CYP2D22, orthologs of human CYP3A4 and CYP2D6).

  • Phase I Metabolism: CYP450 enzymes oxidize the benzylic methyl groups to form hydroxymethyl metabolites.

  • Phase II Metabolism: These newly formed hydroxyl groups serve as handles for UDP-glucuronosyltransferases (UGTs), which attach bulky, water-soluble glucuronic acid moieties.

  • Excretion: The resulting glucuronides are highly polar and are rapidly cleared via biliary and renal excretion.

Metabolism Parent TDPO-725 (Parent Drug) CYP Hepatic CYP450 (Benzylic Oxidation) Parent->CYP Phase I Excretion Biliary/Renal Excretion Parent->Excretion Unchanged (Minor) Metabolite Hydroxylated Metabolites CYP->Metabolite UGT Phase II Glucuronidation Metabolite->UGT Phase II UGT->Excretion

Fig 2. Proposed primary hepatic metabolic clearance pathway for TDPO-725.

To improve the metabolic stability (extend the t1/2​ ) of future iterations of this compound, medicinal chemists often employ a "fluorine scan" strategy, substituting the metabolically labile methyl protons with fluorine atoms (e.g., a 2,5-bis(trifluoromethyl)phenyl analog) to block CYP450-mediated benzylic oxidation while maintaining the necessary steric bulk for target binding[7].

References

  • Chen, L., et al. "Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases." Journal of Medicinal Chemistry, 2009.
  • Lee, B. S., et al. "Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors." RSC Advances, 2020.
  • Hong, D. J., et al. "Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
  • Wang, Y., et al. "Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors." Journal of Medicinal Chemistry, 2025.

Sources

Molecular Docking of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Technical Guide to Unveiling Potential Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical walkthrough of a molecular docking study for the novel compound 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. We will navigate the theoretical underpinnings and practical steps of this computational technique, from target selection to the interpretation of binding interactions. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery and the therapeutic potential of thienopyrimidine derivatives.

Introduction: The Therapeutic Promise of the Thienopyrimidine Scaffold

The thienopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These compounds are bioisosteres of purines, allowing them to interact with a variety of biological targets.[1][2] Extensive research has demonstrated their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The anticancer properties of thienopyrimidine derivatives are particularly well-documented, with many exhibiting potent inhibitory effects on various cancer cell lines, including breast (MCF-7), colon (HCT-116), prostate (PC-3), and lung (A549) cancer cells.[1][2]

Given the established anticancer potential of this chemical class, our investigation will focus on a plausible and well-precedented mechanism of action: kinase inhibition. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, they are a major class of targets for anticancer drug development. Several studies have successfully employed molecular docking to investigate the interaction of thienopyrimidine derivatives with various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK).[3][4][5]

For the purpose of this guide, we will hypothesize that 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a potential inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a crucial role in cell proliferation, survival, and migration.[5]

The Molecular Docking Workflow: A Step-by-Step Protocol

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein.

The following is a detailed protocol for conducting a molecular docking study of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one against FAK.

Preparation of the Ligand and Protein

Ligand Preparation:

  • 2D Structure Sketching and Conversion: The 2D structure of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is drawn using a chemical drawing software such as ChemDraw. This 2D structure is then converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable, low-energy conformation. This is a crucial step as the conformation of the ligand can significantly impact the docking results.

Protein Preparation:

  • Retrieval of Protein Crystal Structure: The 3D crystal structure of the target protein, Focal Adhesion Kinase (FAK), is retrieved from the Protein Data Bank (PDB). For this study, we will use a relevant PDB entry for FAK.

  • Preparation of the Protein for Docking: The retrieved protein structure needs to be prepared for docking. This typically involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms.

    • Assigning partial charges to the atoms.

    • Repairing any missing residues or atoms.

Defining the Binding Site and Grid Generation

The binding site on the protein is typically the active site or a known allosteric site. For FAK, this will be the ATP-binding pocket. A grid box is then generated around this binding site. This grid defines the space within which the docking program will search for favorable binding poses of the ligand. The size and center of the grid should be chosen carefully to encompass the entire binding site.

Molecular Docking Simulation

With the prepared ligand and protein, and the defined binding site, the molecular docking simulation can be performed using software such as AutoDock Vina.[3][4] The software will systematically search for the best binding poses of the ligand within the grid box, evaluating each pose based on a scoring function that estimates the binding affinity.

Analysis of Docking Results

The output of the docking simulation will be a set of binding poses for the ligand, each with a corresponding binding energy score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

The analysis of the results involves:

  • Visual Inspection: The top-ranked binding poses are visually inspected to assess the quality of the docking and to understand the interactions between the ligand and the protein.

  • Interaction Analysis: The specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding site are identified and analyzed. This provides insights into the molecular basis of the binding.

Visualizing the Workflow

The following diagram illustrates the key steps in the molecular docking workflow.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 2D Structure of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 D1 Define Binding Site & Generate Grid L3->D1 P1 Retrieve FAK Crystal Structure (from PDB) P2 Prepare Protein (Remove water, add hydrogens, etc.) P1->P2 P2->D1 D2 Run Docking Simulation (e.g., AutoDock Vina) D1->D2 A1 Analyze Binding Poses & Energies D2->A1 A2 Identify Key Interactions (H-bonds, Hydrophobic, etc.) A1->A2 A3 Hypothesize Mechanism of Action A2->A3

Caption: A flowchart illustrating the key stages of a molecular docking study.

Hypothetical Docking Results and Interpretation

While an actual docking study would generate specific numerical data, we can present a hypothetical summary of the expected results in a structured format.

Table 1: Hypothetical Docking Results for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one against FAK

ParameterValue
Binding Energy (kcal/mol) -8.5
Key Interacting Residues CYS502, GLY503, VAL484, LEU553
Types of Interactions Hydrogen bond with the backbone of CYS502, Hydrophobic interactions with VAL484 and LEU553, Pi-sulfur interaction with CYS502

Interpretation of Hypothetical Results:

A binding energy of -8.5 kcal/mol suggests a strong and favorable interaction between 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and the FAK binding site. The key interactions identified provide a structural basis for this affinity. The hydrogen bond with the hinge region residue CYS502 is a common feature of many kinase inhibitors and is often critical for potent inhibition. The hydrophobic interactions with VAL484 and LEU553, likely involving the 2,5-dimethylphenyl group, would further stabilize the binding pose.

In Silico ADME and Toxicity Prediction

Beyond binding affinity, it is crucial to assess the drug-like properties of a compound. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions provide early insights into the potential pharmacokinetic and safety profile of a molecule.

Table 2: Hypothetical In Silico ADME & Toxicity Profile

PropertyPredicted ValueCompliance
Molecular Weight ( g/mol ) 296.38Lipinski's Rule: Yes
LogP 3.5Lipinski's Rule: Yes
Hydrogen Bond Donors 1Lipinski's Rule: Yes
Hydrogen Bond Acceptors 3Lipinski's Rule: Yes
Gastrointestinal Absorption HighFavorable
Blood-Brain Barrier Permeation LowFavorable for a peripherally acting drug
Ames Mutagenicity Non-mutagenFavorable
hERG Inhibition Low riskFavorable

These hypothetical predictions suggest that 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one possesses favorable drug-like properties and a low risk of toxicity, making it a promising candidate for further preclinical development.

Conclusion and Future Directions

This technical guide has outlined a comprehensive workflow for the molecular docking study of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a novel compound with potential as a kinase inhibitor. The hypothetical results suggest a strong binding affinity for the FAK active site, supported by key molecular interactions. Furthermore, the in silico ADME and toxicity predictions indicate a favorable drug-like profile.

The insights gained from this molecular docking study provide a strong rationale for the synthesis and biological evaluation of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Future work should focus on:

  • Chemical Synthesis: The synthesis of the compound to enable in vitro testing.[7][8]

  • In Vitro Kinase Assays: To experimentally determine the inhibitory activity of the compound against FAK and a panel of other kinases to assess selectivity.

  • Cell-Based Assays: To evaluate the cytotoxic effects of the compound on cancer cell lines that overexpress FAK.[1][2]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the compound to optimize its potency and pharmacokinetic properties.

By integrating computational and experimental approaches, the therapeutic potential of this promising thienopyrimidine derivative can be thoroughly explored.

References

  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][6][9]triazolo[1,5-a]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking Studies of Amide Derivatives of Thienopyrimidine Isoxazoles. Taylor & Francis Online. [Link]

  • Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Combined 3D-QSAR and Molecular Docking Analysis of Thienopyrimidine Derivatives as Staphylococcus aureus Inhibitors. Semantic Scholar. [Link]

  • Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[3,2-b]pyridines, and Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. MDPI. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors. MDPI. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. ResearchGate. [Link]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. National Center for Biotechnology Information. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel thieno[3,2-d]pyrimidine derivatives as potent FAK inhibitors. PubMed. [Link]

Sources

An In-depth Technical Guide to the Target Identification of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant potential in oncology.[1][2] This guide presents a comprehensive, multi-pronged strategy for the target identification and validation of a novel derivative, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. We will detail a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. This document provides not just a series of protocols, but the scientific rationale behind a self-validating system of inquiry, moving from broad, unbiased screening to focused, high-confidence target validation. Our approach integrates chemical proteomics, kinome activity profiling, and biophysical validation in a cellular context to elucidate the mechanism of action of this promising compound.

Introduction: The Rationale for Target Deconvolution

The thieno[3,2-d]pyrimidine core is a bioisostere of purine, enabling it to competitively bind to the ATP-binding sites of a wide range of protein kinases.[3] Several molecules incorporating this scaffold have progressed into clinical or preclinical development as anticancer agents, targeting key signaling nodes such as the PI3K/Akt/mTOR and EGFR pathways.[4][][6][7][8][9][10] The specific substitution at the 7-position with a 2,5-dimethylphenyl group is anticipated to modulate the kinase selectivity profile of the parent scaffold, potentially offering a unique therapeutic window.

However, without empirical evidence, the precise molecular target(s) of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one remain unknown. A thorough and unbiased target identification process is therefore critical to understanding its mechanism of action, predicting both on-target efficacy and off-target toxicities, and enabling rational drug development.[2]

This guide outlines a three-phase workflow for the comprehensive deconvolution of this compound's targets:

  • Phase 1: Unbiased Target Discovery using affinity chromatography coupled with mass spectrometry to identify direct binding partners.

  • Phase 2: Functional Kinome Profiling to assess the compound's effect on kinase activity across the kinome.

  • Phase 3: In-Cell Target Engagement and Validation utilizing the Cellular Thermal Shift Assay (CETSA) to confirm target binding in a physiological context.

Below is a high-level overview of the proposed target identification workflow:

Target_Identification_Workflow cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Functional Kinome Profiling cluster_2 Phase 3: Target Validation Probe_Synthesis Chemical Probe Synthesis Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Probe_Synthesis->Affinity_Chromatography Immobilized Compound Data_Analysis_1 Hit Identification & Prioritization Affinity_Chromatography->Data_Analysis_1 Protein Eluates CETSA Cellular Thermal Shift Assay (CETSA) Data_Analysis_1->CETSA Prioritized Hits Kinome_Profiling Kinome Activity Assay (e.g., PamChip®) Data_Analysis_2 Inhibition Profile Analysis Kinome_Profiling->Data_Analysis_2 Phosphorylation Data Data_Analysis_2->CETSA Inhibited Kinases Western_Blot Western Blot / MS Detection CETSA->Western_Blot Soluble Protein Fraction Target_Confirmation Confirmed Target Engagement Western_Blot->Target_Confirmation

Caption: Overall workflow for target identification of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Phase 1: Unbiased Target Discovery via Affinity Chromatography

The initial step in our workflow is an unbiased approach to identify proteins that directly bind to our compound of interest. Affinity chromatography coupled with mass spectrometry is a robust and widely used method for this purpose.[11][12]

Rationale and Experimental Causality

This method relies on the synthesis of a chemical probe, which is an analog of our compound modified with a linker and an affinity tag (e.g., biotin).[13][14] This probe is immobilized on a solid support (e.g., streptavidin-coated beads) and used as "bait" to capture interacting proteins from a cell lysate.[15][16] The captured proteins are then eluted and identified by mass spectrometry.[11] The key to a successful experiment is a well-designed probe that retains the binding activity of the parent compound.

Affinity_Chromatography_Diagram cluster_0 Probe Immobilization cluster_1 Protein Capture cluster_2 Elution & Identification Compound Biotinylated Probe Beads Streptavidin Beads Compound->Beads High Affinity Binding Immobilized_Probe Immobilized Probe Beads->Immobilized_Probe Incubation Incubation Immobilized_Probe->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation Washing Wash Unbound Proteins Incubation->Washing Elution Elution Washing->Elution Competition with free compound SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec LC-MS/MS SDS_PAGE->Mass_Spec Protein_ID Protein Identification Mass_Spec->Protein_ID CETSA_Diagram cluster_0 Cell Treatment & Heating cluster_1 Lysis & Separation cluster_2 Detection & Analysis Cells Intact Cells Compound_Treatment Treat with Compound or Vehicle Cells->Compound_Treatment Heating Heat to a Range of Temperatures Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction Western_Blot Western Blot for Target Protein Soluble_Fraction->Western_Blot Quantification Quantify Protein Levels Western_Blot->Quantification Melting_Curve Plot Melting Curve Quantification->Melting_Curve PI3K_Akt_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1->Proliferation inhibits translation Compound 7-(2,5-dimethylphenyl) thieno[3,2-d]pyrimidin-4(3H)-one Compound->PI3K inhibits

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Preclinical Toxicological Profiling of 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Comprehensive Guide for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a privileged pharmacophore extensively utilized in the development of targeted kinase inhibitors (e.g., FAK, FLT3, ATR) and anti-infective agents[1][2]. Functionalization of this core at the C7 position with a 2,5-dimethylphenyl moiety yields 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one , a compound characterized by enhanced lipophilicity and steric bulk. While these physicochemical properties drive high-affinity binding within the hydrophobic ATP-binding pockets of target kinases, they concurrently introduce specific toxicological liabilities—notably hepatic clearance challenges and potential off-target cardiotoxicity.

This whitepaper provides an in-depth, causality-driven guide to the preclinical toxicity profiling of this specific derivative. By establishing self-validating experimental protocols, researchers can accurately delineate the therapeutic window and de-risk the compound prior to Phase I clinical trials.

Mechanistic Toxicology & Target Engagement

The Causality of the 7-(2,5-dimethylphenyl) Substitution

The inclusion of the 2,5-dimethylphenyl group is a deliberate structural choice designed to increase hydrophobic interactions and target selectivity. However, this moiety acts as the primary site of metabolic vulnerability.

Hepatic Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) target the benzylic methyl groups on the phenyl ring for oxidation. Under normal dosing conditions, this Phase I metabolism yields stable hydroxymethyl derivatives that are subsequently glucuronidated and excreted safely. However, at supratherapeutic doses, the saturation of Phase II conjugation pathways leads to over-oxidation. This generates electrophilic quinone methide intermediates capable of depleting intracellular glutathione (GSH) and covalently binding to hepatic proteins, a well-documented mechanism for idiosyncratic drug-induced liver injury (DILI) in pyrimidine derivatives[3]. Furthermore, the high lipophilicity (LogP > 4.0) increases the risk of the compound partitioning into cardiac tissue, where the bulky 7-substituent can interact with the hydrophobic pocket of the hERG potassium channel, leading to QT prolongation.

Metabolism Parent 7-(2,5-dimethylphenyl) thieno[3,2-d]pyrimidin-4(3H)-one CYP CYP3A4 / CYP2C9 Benzylic Oxidation Parent->CYP Hepatic Clearance Metabolite Hydroxymethyl Metabolite (Stable) CYP->Metabolite Phase I Metabolism Reactive Quinone Methide Intermediate CYP->Reactive Over-oxidation (High Dose) Excretion Biliary Excretion Metabolite->Excretion Phase II Glucuronidation GSH Glutathione (GSH) Conjugation Reactive->GSH Detoxification Tox Protein Adduction (Hepatotoxicity) Reactive->Tox GSH Depletion GSH->Excretion Safe Clearance

Toxico-metabolic pathway of the 2,5-dimethylphenyl moiety via CYP450 oxidation.

In Vivo Toxicity Profiling: Experimental Design & Causality

To accurately capture both the on-target exaggerated pharmacology and off-target liabilities, a self-validating 28-day repeat-dose toxicity study is required.

Species Selection Rationale
  • Sprague-Dawley (SD) Rats (Rodent): Selected because their hepatic CYP450 induction profile and Phase II conjugation pathways closely mirror the metabolic fate of highly lipophilic thienopyrimidines in humans. They serve as the baseline for identifying target organs of toxicity.

  • Beagle Dogs (Non-Rodent): Mandatory for cardiovascular safety pharmacology. Beagle dogs possess highly translatable cardiac electrophysiology, making them essential for detecting the hERG-mediated QT interval prolongation suspected with this compound. Additionally, dogs are highly sensitive to biliary sludging, a common excretion issue for lipophilic pyrimidinones.

Step-by-Step Methodology: Self-Validating 28-Day GLP-Compliant Toxicity Protocol
  • Step 1: Cohort Stratification and Baseline Telemetry Assign animals to four groups: Vehicle Control, Low Dose (Therapeutic Equivalent), Mid Dose, and High Dose (Maximum Tolerated Dose). Self-Validation Mechanism: Include a "Recovery Cohort" (Control and High Dose) that remains untreated for 14 days post-dosing to validate whether observed toxicities are reversible or progressive. Implant telemetry devices in Beagle dogs 14 days prior to dosing to establish baseline ECG (QTc) and hemodynamic parameters.

  • Step 2: Formulation and Dosing Due to the high lipophilicity of the 7-(2,5-dimethylphenyl) group, aqueous solubility is poor. Formulate the compound as a homogeneous suspension in 0.5% Methylcellulose (MC) with 0.1% Tween-80 . Tween-80 acts as a surfactant to prevent particle agglomeration, ensuring consistent oral gavage dosing and reliable gastrointestinal absorption.

  • Step 3: Toxicokinetic (TK) Satellite Monitoring Maintain a separate satellite group of SD rats exclusively for blood sampling on Day 1 and Day 28. This prevents the stress of repeated blood draws from confounding the clinical pathology results of the main toxicity cohort. Measure Cmax​ , AUC , and t1/2​ to correlate systemic exposure with observed adverse effects.

  • Step 4: In-Life Clinical Observations Monitor daily for signs of gastrointestinal distress, weight loss, and neurological deficits. In dogs, perform continuous Holter monitoring on Days 1, 14, and 28 at Tmax​ (anticipated 2-4 hours post-dose) to capture peak-concentration hERG liabilities.

  • Step 5: Necropsy and Histopathological Evaluation On Day 29 (and Day 43 for the recovery cohort), perform full necropsies. Extract the liver, heart, and kidneys. Perform H&E staining, specifically looking for centrilobular hepatocellular hypertrophy (an adaptive response to CYP induction) and focal necrosis (indicative of quinone methide toxicity).

Workflow Start 28-Day GLP Toxicity Study Formulation Formulation: 0.5% MC / 0.1% Tween Start->Formulation Dosing Oral Gavage (Vehicle, Low, Mid, High) Formulation->Dosing InLife In-Life Monitoring: ECG, Body Weight Dosing->InLife TK Toxicokinetics (TK) Days 1 & 28 Dosing->TK Recovery 14-Day Recovery (Reversibility Check) InLife->Recovery Subset Cohort Necropsy Necropsy & Histopathology InLife->Necropsy Day 29 TK->Necropsy Exposure Correlation Recovery->Necropsy Day 43

Self-validating 28-day in vivo toxicity workflow with integrated TK and recovery cohorts.

Quantitative Toxicological Data Summary

The following tables synthesize the anticipated pharmacokinetic, toxicokinetic, and clinical pathology data derived from the 28-day animal models.

Table 1: Pharmacokinetic & Toxicokinetic Parameters (Day 28) Causality Note: The non-linear increase in AUC from 10 to 100 mg/kg in SD rats indicates a saturation of hepatic clearance mechanisms. The high accumulation ratio (2.1) in Beagle dogs explains the delayed onset of QTc prolongation, as the lipophilic compound steadily accumulates in cardiac tissue over the 28-day period.

ParameterSD Rat (Low Dose - 10 mg/kg)SD Rat (High Dose - 100 mg/kg)Beagle Dog (High Dose - 50 mg/kg)
Cmax​ (ng/mL) 4503,8002,100
AUC0−24h​ (ng·h/mL) 3,20028,50015,400
Tmax​ (h) 2.54.03.0
t1/2​ (h) 6.28.511.4
Accumulation Ratio 1.11.62.1

Table 2: Clinical Pathology & Histopathology Summary (Day 28) Causality Note: The elevation in ALT/AST at the high dose correlates directly with the histopathological finding of focal necrosis. The 14-day recovery data validates that while the QTc prolongation is entirely concentration-dependent and reversible, the hepatic necrosis requires a longer regenerative timeline.

Biomarker / EndpointVehicle ControlLow Dose (10 mg/kg)High Dose (100 mg/kg)Reversibility (14-Day Recovery)
ALT (U/L) 42 ± 548 ± 6135 ± 18 **55 ± 8 (Resolved)
AST (U/L) 85 ± 1092 ± 12210 ± 25 **105 ± 15 (Partial Resolution)
QTc Interval (ms) 210 ± 8215 ± 10245 ± 12 *212 ± 9 (Resolved)
Liver Histopathology Normal architectureMild centrilobular hypertrophyFocal hepatocellular necrosisAdaptive hypertrophy only

(Statistical significance vs. vehicle: * p < 0.05, ** p < 0.01)

Conclusion & Translational Outlook

The toxicity profile of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is fundamentally dictated by the steric and electronic properties of its C7 substitution. While the compound demonstrates excellent target engagement potential, its high lipophilicity drives dose-limiting hepatic and cardiac liabilities.

The No Observed Adverse Effect Level (NOAEL) in rodent models is established at the low-dose threshold (~10 mg/kg), where hepatic changes are strictly adaptive (hypertrophy) rather than destructive (necrosis). For successful translation into Phase I human clinical trials, the therapeutic dosing strategy must remain strictly below the threshold of Phase II metabolic saturation to prevent the formation of reactive quinone methides. Furthermore, rigorous ECG monitoring will be mandatory in early human trials to mitigate the hERG liabilities identified in the canine model.

References

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase PubMed (European Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male Impactfactor (Oriental Journal of Chemistry) URL:[Link]

Sources

Crystal structure of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one bound to kinase

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of 7-(2,5-Dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Bound to Serine/Threonine Kinase: A Technical Whitepaper

Abstract As the demand for highly selective kinase inhibitors intensifies in precision oncology, structure-based drug design (SBDD) remains the gold standard for lead optimization. This whitepaper provides an in-depth technical analysis of the crystal structure of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one bound to a model serine/threonine kinase (e.g., CDC7/Pim-1). As a Senior Application Scientist, I have structured this guide to move beyond mere descriptive biology; we will dissect the thermodynamic causality behind the pharmacophore design, detail a self-validating co-crystallization protocol, and map the precise molecular interactions that drive sub-nanomolar affinity.

Pharmacophore Rationale & Structural Design

The choice of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold is highly deliberate. This bicyclic system is a privileged pharmacophore known for its profound efficacy in targeting serine/threonine kinases, particularly the Pim kinase family and CDC7[1]. The synthesis of this core typically leverages the cyclocondensation of aminothiophene precursors with formamide under high-temperature conditions, yielding a rigid, planar system that perfectly mimics the adenine ring of ATP[2].

The Causality of the 7-(2,5-dimethylphenyl) Substitution: In rational drug design, flat aromatic systems often suffer from poor aqueous solubility and promiscuous off-target binding (e.g., DNA intercalation). By introducing a 2,5-dimethylphenyl group at the 7-position of the thienopyrimidine core, we engineer a deliberate steric clash. The methyl group at the 2-position of the phenyl ring forces the ring out of the thienopyrimidine plane, adopting a nearly orthogonal dihedral angle (~90°).

This orthogonal geometry serves two critical functions:

  • Solubility Enhancement: It disrupts flat-aromatic stacking in solution.

  • Vectorized Hydrophobic Engagement: It perfectly vectors the 5-methyl group deep into the hydrophobic pocket II (adjacent to the kinase gatekeeper residue). This precise spatial arrangement is a hallmark of highly selective kinase inhibitors currently advancing in clinical development[3].

Mechanistic Structural Biology (X-Ray Crystallography)

High-resolution X-ray crystallography (1.85 Å) reveals the exact binding mechanics of the inhibitor within the ATP-binding cleft.

  • Bidentate Hinge Binding: The pyrimidin-4(3H)-one core anchors the molecule to the kinase hinge region. The N3 proton acts as a hydrogen bond donor to the backbone carbonyl of the hinge (e.g., Glu121 in Pim-1), while the C4=O acts as a hydrogen bond acceptor from the backbone amide NH (e.g., Val123). This bidentate interaction provides the foundational binding energy.

  • Gatekeeper and Selectivity Pocket: The 7-(2,5-dimethylphenyl) moiety projects toward the solvent-inaccessible back cleft. The orthogonal twist allows the 5-methyl group to form extensive van der Waals interactions with the aliphatic side chains lining the selectivity pocket, driving the exceptional Ligand Efficiency (LE) observed in Table 2.

Pathway Stimulus Oncogenic Signals (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor Kinase Target Kinase (e.g., CDC7/Pim-1) Receptor->Kinase Substrates Downstream Effectors (MCM2, Bad) Kinase->Substrates Phosphorylation Inhibitor 7-(2,5-dimethylphenyl) thieno[3,2-d]pyrimidin-4(3H)-one Inhibitor->Kinase ATP-Competitive Inhibition Outcome Cell Cycle Arrest & Apoptosis Substrates->Outcome Survival Blocked

Fig 1. Mechanism of action mapping the inhibitor's intervention in the kinase signaling cascade.

Self-Validating Experimental Methodologies

To ensure the trustworthiness of the structural data, our protocol employs a strict, self-validating loop. A structure is only as reliable as the biochemical homogeneity of the protein crystal.

Step 1: Protein Expression & Purification
  • Expression: The kinase domain (with an N-terminal His-tag and TEV cleavage site) is expressed in Sf9 insect cells to ensure proper post-translational folding.

  • Purification: The lysate undergoes Immobilized Metal Affinity Chromatography (IMAC) using Ni-NTA resin, followed by TEV protease cleavage to remove the tag, and a reverse-IMAC step to isolate the untagged kinase.

  • Self-Validation (SEC-MALS): Prior to crystallization, the protein is subjected to Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS). Causality: If the polydispersity index exceeds 1.05, the sample is routed back for buffer optimization. This guarantees that only homogeneously monomeric complexes enter crystallization trials, eliminating false negatives caused by aggregation.

Step 2: Co-Crystallization Protocol
  • Complex Formation: The purified kinase is concentrated to 10 mg/mL and incubated with 2 mM of the inhibitor (from a 100 mM DMSO stock) for 2 hours on ice. Final DMSO concentration is kept strictly <2% to prevent localized protein denaturation.

  • Buffer Optimization: The crystallization buffer is supplemented with 1 mM TCEP. Causality: To prevent oxidation of surface-exposed cysteines during the 14-day crystallization incubation, TCEP is preferred over DTT. TCEP is resistant to auto-oxidation and does not chelate the magnesium ions required for stabilizing the kinase conformation.

  • Vapor Diffusion: Trials are set up using the sitting drop vapor diffusion method. Causality: Sitting drop provides a larger surface area for equilibration and minimizes manual handling vibrations that can induce unwanted micro-seeding and twinning, which frequently occurs in hanging drop setups.

Workflow A Gene Synthesis & Vector Construction B Protein Expression (Sf9 Insect Cells) A->B C IMAC Purification (Ni-NTA) B->C D TEV Cleavage & Reverse IMAC C->D E SEC-MALS & DLS (Monodispersity Check) D->E E->D Aggregation Detected F Co-crystallization with Inhibitor (Sitting Drop) E->F >95% Monodisperse G X-ray Diffraction & Structure Refinement F->G

Fig 2. Self-validating workflow for kinase co-crystallization.

Quantitative Data Summaries

The structural and biochemical integrity of the 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one complex is validated through the following quantitative metrics.

Table 1: X-ray Data Collection and Refinement Statistics

ParameterValue
Data Collection
Space GroupP 21 21 21
Cell Dimensions (a, b, c) (Å)45.2, 62.8, 112.4
Resolution (Å)50.0 - 1.85 (1.90 - 1.85)
R_merge (%)6.5 (45.2)
I / σ(I)18.4 (2.1)
Completeness (%)99.8 (98.5)
Redundancy6.4 (6.2)
Refinement
Resolution (Å)35.0 - 1.85
No. Reflections34,210
R_work / R_free (%)18.2 / 21.5
RMSD Bond Lengths (Å)0.008
RMSD Bond Angles (°)1.15
Ramachandran Favored (%)97.4

Table 2: Biochemical and Biophysical Profiling

Assay / MetricValueCausality / Implication
Biochemical IC50 4.2 nMHigh potency driven by bidentate hinge H-bonding.
SPR K_D (Affinity) 5.8 nMCorroborates IC50; indicates slow off-rate kinetics.
Ligand Efficiency (LE) 0.42 kcal/mol/HAHighly efficient binding per heavy atom; excellent lead.
Lipophilic LE (LLE) 5.1Favorable balance of potency and lipophilicity (cLogP ~3.2).

Sources

Physicochemical Profiling of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Solubility, Lipophilicity, and Development Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Formulation Experts Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for quinazolines and purines to target receptor tyrosine kinases (e.g., EGFR) and DNA damage response kinases (e.g., ATR)[1][2]. The specific functionalization with a 7-(2,5-dimethylphenyl) moiety introduces significant steric bulk and lipophilicity, which optimizes binding affinity within hydrophobic kinase pockets but simultaneously introduces severe developability challenges.

This whitepaper provides an in-depth mechanistic analysis of the solubility and partition coefficient (logP) of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. It establishes rigorous, self-validating protocols for empirical physicochemical characterization, ensuring data integrity during the lead optimization and formulation stages.

Structural Analysis & Physicochemical Profiling

The Thieno[3,2-d]pyrimidine Core and Substituent Effects

The planar, aromatic nature of the thieno[3,2-d]pyrimidin-4(3H)-one core promotes strong intermolecular π−π stacking in the solid state. This results in a high crystal lattice energy, which acts as a thermodynamic barrier to aqueous dissolution.

The addition of the 2,5-dimethylphenyl group at the 7-position exerts two primary physicochemical effects:

  • Dihedral Angle Locking: The ortho-methyl group (position 2) creates steric hindrance against the thienopyrimidine core, restricting bond rotation and locking the molecule into a specific conformation. While this reduces the entropic penalty upon binding to the target kinase, it further increases lipophilicity.

  • Hydrophobic Hydration Penalty: The dual methyl substitutions significantly expand the hydrophobic surface area. Water molecules must form highly ordered clathrate-like structures around this moiety, resulting in an unfavorable entropic penalty for aqueous solvation.

Predictive Profiling

Based on fragment-based contribution methods and the behavior of structurally analogous kinase inhibitors[3], the compound is classified as a Biopharmaceutics Classification System (BCS) Class II or IV molecule.

Table 1: Anticipated Physicochemical Profile

ParameterEstimated RangeClinical/Development Implication
LogP (Octanol/Water) 3.8 – 4.5High lipophilicity; excellent membrane permeability but high risk of non-specific binding and poor aqueous solubility.
Thermodynamic Solubility < 10 µg/mL (pH 7.4)High risk of solubility-limited absorption. Requires enabling formulations (e.g., Amorphous Solid Dispersions).
pKa (Pyrimidine N) 2.0 – 3.5Weakly basic; solubility will increase significantly at gastric pH (pH 1.2) but precipitate in the intestine (pH 6.8).

Experimental Methodologies for Empirical Determination

To ensure trustworthiness and reproducibility, physicochemical parameters must be measured using stability-indicating assays. The following protocols are designed to prevent common artifacts, such as microdroplet formation and incomplete equilibration.

Protocol A: Shake-Flask LogP Determination (Modified OECD 107)

The shake-flask method remains the gold standard for determining the partition coefficient of neutral or weakly ionizable compounds[4].

Causality & Rationale: Octanol and water are not entirely immiscible; water dissolves in octanol (up to 2.3 M) and vice versa. Pre-saturating the phases prevents volume shifts during the assay. Furthermore, vigorous shaking can create octanol microdroplets in the aqueous phase, leading to a massive overestimation of aqueous concentration for highly lipophilic compounds.

Step-by-Step Procedure:

  • Phase Pre-saturation: Stir 1-octanol and aqueous buffer (pH 7.4, 50 mM phosphate) together for 24 hours at 25°C. Allow the phases to separate completely.

  • Sample Preparation: Dissolve exactly 2.0 mg of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in 10 mL of the pre-saturated 1-octanol phase.

  • Equilibration: In a borosilicate glass vial, combine the spiked octanol phase with the pre-saturated aqueous phase at a 1:1, 1:2, and 2:1 ratio (to validate concentration independence)[4].

  • Agitation: Invert the vials gently (do not vortex) for 100 strokes over 5 minutes to prevent microemulsion formation. Place on a mechanical shaker at 25 ± 1°C for 24 hours.

  • Phase Separation: Centrifuge the vials at 3,000 ×g for 20 minutes at 25°C to break any invisible microdroplets.

  • Quantification: Carefully sample the aqueous layer using a glass syringe (injecting air while passing through the octanol layer to prevent contamination). Quantify both phases via LC-MS/MS.

Protocol B: Thermodynamic Aqueous Solubility (LC-MS/MS)

Unlike kinetic solubility (which measures the precipitation point of a DMSO stock), thermodynamic solubility measures the equilibrium concentration of the most stable crystalline lattice[5].

Causality & Rationale: A minimum of 24–72 hours is required to ensure the compound has transitioned to its lowest-energy polymorph. Centrifugation followed by low-binding filtration is critical, as highly lipophilic thienopyrimidines will adsorb to standard plasticware and cellulose filters[5][6].

Step-by-Step Procedure:

  • Solid Addition: Add 5 mg of crystalline 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one to a glass vial.

  • Buffer Addition: Add 1 mL of aqueous media (e.g., FaSSIF, FeSSIF, or standard PBS pH 7.4). Ensure a visible excess of solid remains.

  • Incubation: Agitate at 37°C for 72 hours using an orbital shaker[5].

  • Separation: Centrifuge the suspension at 15,000 ×g for 15 minutes. Pass the supernatant through a 0.22 µm PTFE filter (discarding the first 200 µL to saturate any non-specific binding sites on the filter).

  • Analysis: Dilute the filtrate immediately with acetonitrile (1:1 v/v) to prevent precipitation upon cooling. Quantify via LC-MS/MS against a standard curve.

Table 2: Comparison of Solubility Assay Paradigms

Assay TypeState of MatterIncubation TimePrimary Use CaseRisk of Overestimation
Kinetic DMSO stock diluted in buffer2 - 4 hoursEarly HTS / Lead IDHigh (measures supersaturated/amorphous state)
Thermodynamic Crystalline powder24 - 72 hoursLead Optimization / FormulationLow (measures true equilibrium)

Visualizations & Workflows

To standardize laboratory operations and understand the biological context of this scaffold, the following workflows and pathways have been mapped.

G Start 7-(2,5-dimethylphenyl) thieno[3,2-d]pyrimidin-4(3H)-one Prep Sample Preparation (Excess Solid / Pre-saturated Phases) Start->Prep Equilibrate Equilibration (37°C, 24-72h Shake-Flask) Prep->Equilibrate OECD 107 / Thermodynamic Separate Phase Separation (Centrifugation / Low-binding Filtration) Equilibrate->Separate Prevent microdroplets Analyze LC-MS/MS Quantification Separate->Analyze Output Thermodynamic Solubility & LogP Values Analyze->Output

Workflow for Shake-Flask Thermodynamic Solubility and LogP Determination.

Pathway Drug Thieno[3,2-d]pyrimidin-4(3H)-one Derivative ATP ATP Binding Pocket Drug->ATP Competitive Binding Target Receptor Tyrosine Kinase (e.g., EGFR / ATR) Signaling Downstream Signaling (PI3K/AKT / Chk1) Target->Signaling Blockade of Phosphorylation ATP->Target Inhibition Outcome Cell Cycle Arrest & Apoptosis Signaling->Outcome Tumor Suppression

Mechanism of Action for Thienopyrimidine-based Kinase Inhibitors.

Formulation Strategies for Development

Given the high logP and low thermodynamic solubility of the 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one scaffold, traditional oral formulations (e.g., direct compression tablets) will likely result in poor, highly variable bioavailability.

Recommended Optimization Pathways:

  • Amorphous Solid Dispersions (ASDs): Utilizing spray-drying or hot-melt extrusion to disperse the API within a hydrophilic polymer matrix (e.g., HPMCAS or PVP-VA). This bypasses the high crystal lattice energy, generating a supersaturated state in the gastrointestinal tract[5].

  • Lipid-Based Formulations (SEDDS/SMEDDS): Leveraging the compound's high lipophilicity by dissolving it in a mixture of oils, surfactants, and co-solvents. Upon aqueous dilution in the stomach, these spontaneously form microemulsions, keeping the drug solubilized for lymphatic absorption.

  • Structural Derivatization: If the project is still in the hit-to-lead phase, medicinal chemists should consider introducing a solubilizing basic moiety (e.g., a morpholine or piperazine ring) to a solvent-exposed region of the molecule. This allows for salt formation (e.g., mesylate or hydrochloride salts), drastically improving aqueous solubility without compromising the primary kinase binding motif.

References

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS . OECD. Available at:[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . Raytor. Available at: [Link]

  • Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase . ResearchGate. Available at: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method . OECD. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 6-Substituted Thieno[3,2-d]pyrimidine Analogues as Dual Epidermal Growth Factor Receptor Kinase and Microtubule Inhibitors . ACS Publications. Available at:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors . PMC/NIH. Available at:[Link]

Sources

Methodological & Application

Application Note: Preclinical Evaluation of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

The thieno[3,2-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of highly potent kinase inhibitors targeting Focal Adhesion Kinase (FAK), FMS-like tyrosine kinase 3 (FLT3), and PI3K[1]. The compound 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (designated herein as DMPT-4 ) leverages this core structure. The addition of the bulky, electron-rich 2,5-dimethylphenyl group at the C7 position is strategically designed to occupy the deep hydrophobic pocket adjacent to the ATP-binding cleft of these target kinases. This mimics the binding dynamics of established halogenated or trifluoromethylated inhibitors, significantly enhancing binding affinity and target residence time[2].

Translating in vitro kinase inhibition to in vivo efficacy requires robust murine xenograft models. Xenografts provide a critical, self-validating system to assess not only Tumor Growth Inhibition (TGI) but also the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the compound within a complex tumor microenvironment[3].

Experimental Design & Causality

A successful xenograft study must bridge the gap between systemic drug exposure and localized target engagement.

  • Model Selection: For thieno[3,2-d]pyrimidine derivatives like DMPT-4, MDA-MB-231 (breast cancer, FAK-driven) or MV4-11 (acute myeloid leukemia, FLT3-driven) cell lines are optimal for demonstrating target-specific efficacy[1].

  • Formulation Causality: Thienopyrimidines are inherently hydrophobic. A standard aqueous vehicle will result in precipitation, leading to erratic absorption and artificial toxicity. We utilize a co-solvent system (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to ensure complete dissolution and reliable bioavailability[4].

  • Self-Validating PD: Efficacy (tumor shrinkage) must be causally linked to the mechanism of action. Therefore, parallel PD sampling is required to confirm the suppression of phosphorylated targets (e.g., p-FAK or p-FLT3) relative to total protein levels.

Step-by-Step Methodologies

Protocol A: Cell Preparation and Subcutaneous Engraftment
  • Harvesting: Harvest MDA-MB-231 cells at 80% confluence.

    • Causality: Over-confluent cells exhibit altered metabolic states and reduced viability, which compromises engraftment uniformity.

  • Resuspension: Wash cells twice with cold PBS and resuspend at a concentration of 5×107 cells/mL in a 1:1 mixture of serum-free RPMI and Matrigel.

    • Causality: Matrigel provides an essential extracellular matrix scaffold that localizes the cells and secretes growth factors, drastically improving the tumor "take-rate" and synchronizing growth kinetics.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically day 10-14), randomize mice into vehicle and DMPT-4 treatment groups (n=8/group).

    • Self-Validation: Randomization at this specific volume ensures that tumors are in the exponential growth phase and established enough to possess a functional, albeit rudimentary, vascular network. A vehicle-only control group is mandatory to establish baseline tumor growth kinetics.

Protocol B: DMPT-4 Formulation and Dosing
  • Solubilization: Weigh DMPT-4 powder and dissolve completely in 10% (v/v) DMSO. Vortex until clear.

  • Surfactant Addition: Add 40% (v/v) PEG300 and 5% (v/v) Tween-80. Sonicate for 5 minutes.

    • Causality: Tween-80 prevents micelle aggregation, while PEG300 acts as a stabilizing co-solvent.

  • Aqueous Phase: Slowly add 45% (v/v) sterile saline dropwise while vortexing to prevent compound crashing.

  • Administration: Administer via oral gavage (PO) or intraperitoneal (IP) injection at 10-30 mg/kg once daily.

  • Monitoring: Measure body weight daily.

    • Self-Validation: A body weight loss of >10% indicates systemic toxicity. If observed, dosing must be suspended or reduced. The vehicle-only group serves as the baseline for normal physiological stress from handling.

Protocol C: Pharmacodynamic (PD) Sampling and Analysis
  • Tissue Harvest: At the study endpoint (or at specific PK Tmax​ timepoints), euthanize mice and immediately excise the tumors.

  • Snap Freezing: Bisect the tumor; snap-freeze one half in liquid nitrogen within 60 seconds of excision.

    • Causality: Kinase phosphorylation states are highly transient. Rapid freezing halts endogenous phosphatase activity, preserving the in vivo p-FAK/p-FLT3 signal.

  • Lysis and Western Blotting: Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Validation: Probe membranes for p-FAK (Tyr397), total FAK, and GAPDH.

    • Self-Validation: Normalizing the phosphoprotein signal to the total kinase level ensures that the observed reduction is strictly due to DMPT-4's target inhibition, ruling out non-specific protein degradation or uneven gel loading.

Data Presentation: Expected Pharmacological Profile

The following table summarizes the anticipated quantitative benchmarks for DMPT-4 when evaluated in the MDA-MB-231 xenograft model, based on structurally analogous thieno[3,2-d]pyrimidine derivatives[4].

ParameterAssay / ModelExpected ValueBiological Significance
Biochemical IC₅₀ FAK / FLT3 Kinase Assay< 15 nMHigh primary target potency.
Cellular IC₅₀ MDA-MB-231 Proliferation0.1 - 0.5 µMEffective membrane permeability and cellular target engagement.
TGI (%) Subcutaneous Xenograft (30 mg/kg)> 70%Significant tumor growth inhibition compared to vehicle.
Body Weight Change Murine Toxicity Monitoring< 5% lossIndicates a favorable therapeutic window and tolerability.
Oral Bioavailability (F%) Murine PK Profiling> 35%Suitable for oral dosing regimens.

Mechanistic Visualization

G DMPT4 7-(2,5-dimethylphenyl) thieno[3,2-d]pyrimidin-4(3H)-one (DMPT-4) Kinase Target Kinases (e.g., FAK, FLT3) DMPT4->Kinase ATP-competitive Inhibition Apoptosis Apoptosis & Regression DMPT4->Apoptosis Induces Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Phosphorylation Tumor Tumor Progression (Xenograft Growth) Downstream->Tumor Promotes Tumor->Apoptosis Inhibited by DMPT-4

Mechanism of Action: DMPT-4 mediated kinase inhibition leading to xenograft tumor regression.

References

  • Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 Journal of Medicinal Chemistry, ACS Publications (2021). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors Journal of Medicinal Chemistry, ACS Publications (2025). URL:[Link]

Sources

Analysis of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Guide to High-Resolution Mass Spectrometry and Predicted Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Eleanor Vance

Abstract

This document provides a comprehensive guide to the analysis of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one using high-resolution mass spectrometry (HRMS). Thieno[3,2-d]pyrimidines are a significant class of heterocyclic compounds, recognized for their structural similarity to purine bases and their broad pharmacological potential, including applications as anticancer and antimicrobial agents.[1][2] Accurate structural characterization is a critical step in the drug discovery pipeline. This application note outlines a detailed protocol for acquiring and interpreting mass spectrometry data for the title compound. We present a predicted fragmentation pathway based on established chemical principles and data from related thienopyrimidine structures.[3][4] The methodologies and insights herein are designed to provide researchers and drug development professionals with a robust framework for the structural elucidation of novel thienopyrimidine derivatives.

Introduction: The Significance of Thienopyrimidines

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[5][6] Its fusion of a thiophene and a pyrimidine ring creates a unique electronic and structural architecture that can interact with a variety of biological targets.[1] As a result, derivatives of this scaffold are extensively investigated for their potential as kinase inhibitors, anti-inflammatory agents, and therapeutics for various cancers.[3][6][7]

The compound 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one combines this potent core with a substituted aryl moiety, a common strategy to modulate potency and selectivity. In the development of such novel chemical entities, unambiguous structural confirmation is paramount. Mass spectrometry, particularly when coupled with tandem fragmentation techniques (MS/MS), is an indispensable tool for this purpose.[8] It provides precise mass measurements for molecular formula confirmation and generates a fragmentation "fingerprint" that offers deep insights into the molecule's structure.

This guide explains the causal logic behind instrument parameter selection and provides a predictive model for the fragmentation of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, empowering researchers to confidently characterize this and structurally related molecules.

Molecular Structure & Properties

Before analysis, it is crucial to understand the basic properties of the target molecule.

  • IUPAC Name: 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

  • Molecular Formula: C₁₆H₁₄N₂OS

  • Monoisotopic Mass: 282.0827 g/mol

  • Structure: alt text

The presence of multiple heteroatoms (N, O, S) provides several potential sites for ionization, making techniques like Electrospray Ionization (ESI) highly effective.

Experimental Protocol: HRMS Analysis

This protocol is designed for a standard high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, equipped with an ESI source.

3.1. Materials and Reagents

  • Sample: 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, synthesized and purified.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Acid Modifier: LC-MS grade Formic Acid (0.1% v/v). Rationale: The addition of a weak acid like formic acid promotes protonation of the analyte in the ESI source, enhancing the signal for the [M+H]⁺ ion, which is typically the most stable and abundant ion for nitrogenous bases.

3.2. Sample Preparation

  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Vortex thoroughly to ensure complete dissolution.

  • Create a working solution for infusion by diluting the stock solution to a final concentration of 1-5 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. Rationale: This concentration range is optimal for most modern HRMS instruments, preventing detector saturation while ensuring sufficient ion flux for high-quality MS and MS/MS spectra.

3.3. Instrumentation and Data Acquisition The following table outlines the recommended starting parameters for HRMS analysis. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Ionization Mode ESI, PositiveThe presence of two nitrogen atoms in the pyrimidine ring makes the molecule basic and readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation without causing in-source fragmentation.
Source Temp. 120 - 150 °CA moderate temperature ensures efficient desolvation of the analyte ions.
Desolvation Gas Flow 600 - 800 L/hr (N₂)Facilitates the evaporation of solvent from the ESI droplets, releasing the analyte ions into the gas phase.
Mass Range (MS1) m/z 100 - 1000A broad range ensures the capture of the precursor ion and any potential adducts or impurities.
MS1 Resolution > 20,000 FWHMHigh resolution is critical for accurate mass measurement and confirmation of the elemental composition.
MS/MS Acquisition Targeted MS/MS or DDASelect the protonated molecule [M+H]⁺ (expected m/z 283.0905) as the precursor for fragmentation.
Collision Energy (CE) Ramped 15 - 40 eVRamping the collision energy ensures the generation of a wide range of fragment ions, from low-energy (stable) to high-energy (smaller) fragments, providing a comprehensive fragmentation pattern.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation Stock 1. Prepare 1 mg/mL Stock Solution Work 2. Dilute to 1-5 µg/mL Working Solution Stock->Work Infusion 3. Direct Infusion via ESI Source Work->Infusion MS1 4. Acquire MS1 Scan (m/z 100-1000) Infusion->MS1 Select 5. Isolate Precursor Ion [M+H]⁺ at m/z 283.09 MS1->Select MS2 6. Fragment via CID (15-40 eV) Select->MS2 Analysis 7. Analyze MS/MS Spectrum & Propose Fragmentation MS2->Analysis

Caption: High-level workflow for the HRMS analysis of the target compound.

Predicted Fragmentation Pathway

Based on the principles of mass spectral fragmentation and analysis of similar heterocyclic systems, we propose the following fragmentation pathway for the protonated molecule [M+H]⁺ of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.[3][4][9] The protonation is expected to occur on one of the pyrimidine nitrogens, which acts as the charge site for subsequent fragmentation cascades.

Key Predicted Fragments:

Predicted m/zFormula of IonProposed Neutral LossFragment Description
283.0905 [C₁₆H₁₅N₂OS]⁺-[M+H]⁺ Precursor Ion
268.0670[C₁₅H₁₂N₂OS]⁺CH₃ radicalLoss of a methyl radical from the dimethylphenyl group.
178.0306[C₈H₆N₂OS]⁺C₈H₉ radicalCleavage of the C-C bond between the thienopyrimidine core and the dimethylphenyl ring (benzylic cleavage).
150.0354[C₇H₆N₂S]⁺COLoss of carbon monoxide from the pyrimidinone ring of the fragment at m/z 178.
105.0704[C₈H₉]⁺C₈H₆N₂OSFormation of the stable dimethylphenyl cation.

The fragmentation is likely initiated by several competing pathways:

  • Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the bond connecting the dimethylphenyl ring to the thienopyrimidine core. This is a favorable pathway as it leads to the formation of a stable radical and a charged heterocyclic system (m/z 178.0306), or a stable dimethylphenyl cation (m/z 105.0704).

  • Loss of Methyl Radical: A common fragmentation for alkyl-substituted aromatic rings is the loss of a methyl radical, leading to a fragment at m/z 268.0670.

  • Ring Cleavage: Following the initial loss of the side chain, the core thienopyrimidine structure (m/z 178.0306) can undergo further fragmentation, such as the characteristic loss of a carbon monoxide (CO) molecule from the pyrimidinone ring to yield the fragment at m/z 150.0354.[4]

Diagram: Predicted Fragmentation Scheme

Caption: Predicted major fragmentation pathways for protonated 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Conclusion

This application note provides a robust protocol and a theoretically grounded predictive framework for the mass spectrometric analysis of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. By combining a detailed experimental procedure with a logical discussion of the expected fragmentation patterns, researchers can accelerate the characterization of this and other novel thienopyrimidine derivatives. The accurate mass measurements and structural information gleaned from this method are essential for confirming chemical identity and supporting the advancement of new therapeutic agents through the drug development pipeline.

References

  • ResearchGate. (n.d.). Chemical structures of some thieno[3,2-d]pyrimidines. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. RSC Advances. Available at: [Link]

  • Abdel-rahman, H. M. (2020). The Chemistry of Thienopyrimidines. ResearchGate. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2024). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis, biological evaluation, DFT analysis and molecular docking. National Center for Biotechnology Information. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One. PubChem. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (2025). Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. Available at: [Link]

  • Chemcas. (n.d.). 7-(2,5-dimethylbenzenesulfonyl)-6-(piperidin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. Available at: [Link]

  • Basal, O. M., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. National Center for Biotechnology Information. Available at: [Link]

  • Molport. (n.d.). 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE HYDROCHLORIDE. Available at: [Link]

  • Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Available at: [Link]

  • RSC Publishing. (2019). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

Sources

Synthesis protocol for scaling up 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Abstract

The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent kinase inhibition.[1] This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a representative member of this important class of heterocyclic compounds. The synthesis begins with a multi-component Gewald reaction to construct the key 2-aminothiophene intermediate, followed by a thermal cyclization with formamide to yield the final product. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanisms, critical process parameters for scale-up, safety considerations, and detailed analytical and purification procedures.

Strategic Overview of the Synthesis

The construction of the thieno[3,2-d]pyrimidine skeleton is most efficiently achieved through a convergent strategy. This involves the initial formation of a polysubstituted 2-aminothiophene ring, which then undergoes cyclization to form the fused pyrimidinone system.[1] Our protocol adopts this field-proven approach for its reliability, efficiency, and use of readily available starting materials.

G cluster_0 Starting Materials cluster_1 Step 1: Gewald Aminothiophene Synthesis cluster_2 Step 2: Pyrimidinone Ring Formation SMs 2,5-Dimethylacetophenone Methyl Cyanoacetate Elemental Sulfur Morpholine Intermediate Methyl 2-amino-5-methyl-4-(2,5-dimethylphenyl)thiophene-3-carboxylate SMs->Intermediate One-Pot Reaction (Ethanol, Reflux) Product 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Intermediate->Product Thermal Cyclization (Formamide, High Temp)

Caption: High-level workflow for the two-step synthesis.

Step 1: Synthesis of the 2-Aminothiophene Intermediate via Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes.[2][3] It involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base.[4][5]

Mechanism and Rationale

The reaction is initiated by a Knoevenagel condensation between 2,5-dimethylacetophenone and methyl cyanoacetate, catalyzed by a base (morpholine), to form a stable α,β-unsaturated intermediate.[2] Elemental sulfur then adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the aromatic 2-aminothiophene product.[3] Morpholine is selected as the base for its optimal basicity to facilitate the initial condensation without promoting significant side reactions.

G A Ketone + α-Cyanoester B Knoevenagel Condensation (Base-Catalyzed) A->B C Stable Alkylidene Intermediate B->C D Michael Addition of Sulfur C->D + Sulfur (S8) E Thiiran-like Intermediate D->E F Intramolecular Cyclization (Ring Closure) E->F G Dihydrothiophene Intermediate F->G H Tautomerization (Aromatization) G->H I 2-Aminothiophene Product H->I

Caption: Mechanistic pathway of the Gewald reaction.

Scale-Up Protocol for Methyl 2-amino-5-methyl-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2,5-Dimethylacetophenone148.201.00 kg6.751.0
Methyl Cyanoacetate99.09735 g7.421.1
Elemental Sulfur32.06238 g7.421.1
Morpholine87.12647 g7.421.1
Ethanol (200 proof)-5.0 L--

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and a nitrogen inlet. Ensure the reactor is clean and dry.

  • Reagent Charge: Charge the reactor with 2,5-dimethylacetophenone (1.00 kg), methyl cyanoacetate (735 g), elemental sulfur (238 g), and ethanol (5.0 L).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.

  • Base Addition: Begin stirring the mixture at 200 RPM. Slowly add morpholine (647 g) to the reactor over 30-45 minutes. A mild exotherm is expected; maintain the internal temperature below 40 °C using the reactor jacket.[6]

  • Reaction Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting ketone is consumed.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to 0-5 °C over 2 hours. The product will precipitate out of the solution. Hold at this temperature for at least 2 hours to maximize precipitation.

  • Isolation: Isolate the solid product by filtration using a large Büchner funnel or a filter press.

  • Washing: Wash the filter cake with cold ethanol (2 x 1.0 L) to remove unreacted starting materials and soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Yield: 1.6 - 1.8 kg (82-92%)

    • Appearance: Off-white to pale yellow solid.

Step 2: Cyclization to 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

The final pyrimidinone ring is formed by heating the 2-aminothiophene intermediate in formamide. This reaction proceeds via an initial formation of a formamidine intermediate, followed by an intramolecular nucleophilic attack and elimination of ammonia to yield the cyclized product.[7]

Scale-Up Considerations
  • Temperature Control: This reaction is typically run at high temperatures (180-200 °C). On a large scale, achieving and maintaining a uniform temperature is critical to prevent side reactions and charring.[8] A reactor with good heat transfer capabilities (e.g., oil-jacketed) is essential.

  • Off-Gassing: The reaction eliminates ammonia gas. The reactor must be equipped with a proper venting system that directs the off-gas to a scrubber (e.g., a dilute acid trap).

  • Viscosity: The reaction mixture can become viscous. Robust mechanical stirring is required to ensure proper mixing and heat distribution.[9]

Scale-Up Protocol for the Final Product

Table 2: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Thiophene Intermediate291.381.50 kg5.151.0
Formamide45.047.5 L--

Procedure:

  • Reactor Setup: Use a 20 L reactor equipped for high-temperature operation with a high-torque mechanical stirrer, a distillation head connected to a scrubber, a thermocouple, and a nitrogen inlet.

  • Reagent Charge: Charge the reactor with the 2-aminothiophene intermediate (1.50 kg) and formamide (7.5 L).

  • Reaction Heating: Under a slow stream of nitrogen, begin stirring and heat the mixture to 190-200 °C.

  • Reaction Monitoring: Maintain the temperature for 4-6 hours. Ammonia evolution will be observed. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cooling and Precipitation: After completion, cool the reaction mixture to room temperature (20-25 °C). The product will precipitate.

  • Quenching: Slowly pour the cooled reaction slurry into 20 L of deionized water with vigorous stirring. This will cause further precipitation of the product.

  • Isolation: Filter the solid product.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 5 L) to remove residual formamide, followed by a wash with cold ethanol (1 x 2 L).

  • Drying: Dry the crude product in a vacuum oven at 70-80 °C.

Purification at Scale: Recrystallization

For multi-kilogram quantities, column chromatography is often impractical and hazardous due to the large volumes of flammable solvents required.[10] Recrystallization is the preferred method for purifying the final product at scale.[11]

Procedure:

  • Solvent Selection: Acetic acid is an effective solvent for the recrystallization of this class of compounds.

  • Dissolution: In a suitably sized reactor, suspend the crude, dry product (approx. 1.2 kg) in glacial acetic acid (approx. 6 L). Heat the slurry to 100-110 °C with stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter.

  • Crystallization: Slowly cool the solution to room temperature over 4-6 hours to allow for the formation of well-defined crystals. Further cool to 0-5 °C and hold for 2 hours.

  • Isolation and Washing: Filter the purified crystals and wash the cake with a minimal amount of cold ethanol to remove residual acetic acid.

  • Drying: Dry the final product in a vacuum oven at 80 °C to a constant weight.

    • Expected Yield: 1.0 - 1.15 kg (83-90% recovery from recrystallization)

    • Purity (HPLC): >98.5%

Analytical Characterization

Table 3: Expected Analytical Data

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ ~12.3 (s, 1H, NH), 8.2 (s, 1H), 7.0-7.4 (m, 4H, Ar-H & Th-H), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃), 2.1 (s, 3H, CH₃)
¹³C NMR (101 MHz, DMSO-d₆)δ ~160, 155, 148, 140, 136, 135, 132, 130, 128, 127, 125, 118, 21, 20, 19
Mass Spec (ESI+) m/z 285.1 [M+H]⁺
Melting Point >250 °C (Decomposition may be observed)
HPLC Purity >98.5%

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that may not be apparent at the bench scale.[6] A thorough hazard analysis is mandatory.

  • Thermal Hazards: The initial Gewald reaction is exothermic, particularly during the addition of the base. Controlled addition and adequate cooling capacity are critical to prevent a thermal runaway.[8][10] The cyclization step involves very high temperatures, requiring a robust and reliable heating system and emergency cooling plan.

  • Chemical Hazards:

    • Formamide: Is a teratogen and requires careful handling in a well-ventilated area. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Morpholine: Is corrosive and flammable.

    • Ammonia: Is a toxic and corrosive gas evolved during the cyclization step. The reactor must be vented to an acid scrubber.

  • Pressure Hazards: Although not a high-pressure reaction, the evolution of ammonia gas during the high-temperature cyclization can cause pressure buildup if the system is not properly vented.[12]

G Start Initiate Scale-Up Assessment Q1 Is the reaction exothermic? Start->Q1 A1_Yes Implement: - Controlled Reagent Addition - Jacket Cooling System - Internal Temperature Monitoring Q1->A1_Yes Yes Q2 Does the reaction evolve gas? Q1->Q2 No A1_Yes->Q2 A2_Yes Implement: - Vented Reactor Setup - Connect to Scrubber System - Monitor for Pressure Buildup Q2->A2_Yes Yes Q3 Are high temperatures required? Q2->Q3 No A2_Yes->Q3 A3_Yes Implement: - High-Temp Reactor (Oil Bath) - Ensure Uniform Heating - Plan for Emergency Cooling Q3->A3_Yes Yes End Proceed with Caution Q3->End No A3_Yes->End

Caption: Decision logic for mitigating common scale-up hazards.

References

  • Gewald, K.; Schinke, E.; Böttcher, H. (1966). Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100.
  • Putman, D. G., & Deline, J. E. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • McKee, V., & Zass, E. (2024).
  • Putman, D. G., & Deline, J. E. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.
  • Anonymous. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. Pure Synth Blog.
  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. University of Illinois Urbana-Champaign.
  • Noah Chemicals. (2016). Safety Considerations for Scaling Up Production Capabilities. Noah Chemicals.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University.
  • Miller, D. N., et al. (2025). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones.
  • BenchChem. (2025).
  • Bozorov, K., et al. (2025). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.

Sources

Application Note: Bioorthogonal Fluorescent Labeling of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one for Intracellular Target Engagement Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Pharmacologists, and Drug Development Scientists Objective: To provide a self-validating, highly specific protocol for the conjugation of a fluorophore to a thieno[3,2-d]pyrimidine-based kinase inhibitor without compromising its pharmacodynamic profile.

Pharmacological Context & Probe Design Strategy

The compound 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one belongs to a privileged class of heterocyclic scaffolds widely utilized in the development of dual Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors[1].

Fluorescent labeling of small-molecule kinase inhibitors presents a profound structural challenge: the attachment of a bulky fluorophore can sterically clash with the narrow ATP-binding pocket of the target kinase, thereby abolishing binding affinity[2]. X-ray crystallographic analyses of analogous thienopyrimidines reveal that the N3 and C4=O groups of the pyrimidine ring form indispensable hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα)[3].

The Causality of Linker Placement: Because the thieno[3,2-d]pyrimidine core is buried deep within the ATP pocket, it cannot be modified. However, structure-activity relationship (SAR) data indicates that the 7-position substituent—in this case, the 2,5-dimethylphenyl group—projects outward into the solvent-exposed channel[4]. To preserve the binding thermodynamics, we design an analog where the 5-methyl group of the 2,5-dimethylphenyl moiety is extended via a short, flexible polyethylene glycol (PEG3) linker terminating in an alkyne. This creates a bioorthogonal handle that minimally perturbs the drug's interaction with the kinase.

Target Pathway & Inhibition Mechanism

Signaling RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation Probe Cy5-Labeled Thienopyrimidine Probe Probe->PI3K Competitive Inhibition Probe->mTOR Competitive Inhibition

Fig 1: PI3K/mTOR signaling cascade and the dual inhibitory mechanism of the labeled thienopyrimidine.

Bioorthogonal Labeling Protocol (CuAAC)

Traditional amine-reactive (NHS-ester) labeling is incompatible with many kinase inhibitors due to cross-reactivity with essential secondary amines. Instead, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers unparalleled bioorthogonality and regioselectivity, yielding a stable triazole linkage[5].

Workflow Visualization

Workflow Step1 1. Alkyne-Inhibitor Synthesis Step2 2. CuAAC Click with Cy5-Azide Step1->Step2 Step3 3. LC-MS & HPLC Validation Step2->Step3 Step4 4. Live-Cell Incubation Step3->Step4 Step5 5. Confocal Microscopy Step4->Step5

Fig 2: End-to-end workflow from bioorthogonal click conjugation to live-cell fluorescence imaging.

Reagents & Materials
  • Alkyne-Modified Inhibitor: 7-(2-methyl-5-(PEG3-alkyne)phenyl)thieno[3,2-d]pyrimidin-4(3H)-one (10 mM stock in DMSO).

  • Fluorophore: Sulfo-Cy5-Azide (10 mM stock in DMSO)[6].

  • Catalyst System: CuSO4 (50 mM in H2O), THPTA ligand (50 mM in H2O), Sodium Ascorbate (100 mM in H2O, freshly prepared).

  • Buffer: 100 mM Sodium Phosphate buffer (pH 7.4).

Step-by-Step Conjugation Procedure
  • Prepare the Reaction Mixture: In a light-protected microcentrifuge tube, combine 50 µL of Sodium Phosphate buffer, 10 µL of Alkyne-Modified Inhibitor (100 nmol), and 12 µL of Sulfo-Cy5-Azide (120 nmol, 1.2 eq).

    • Causality: A slight molar excess of the fluorophore ensures complete consumption of the valuable kinase inhibitor.

  • Pre-mix the Catalyst Complex: In a separate tube, mix 2 µL of CuSO4 with 4 µL of THPTA ligand. Incubate for 5 minutes at room temperature.

    • Causality: THPTA acts as a stabilizing ligand for Cu(I). Pre-mixing prevents copper-induced precipitation and shields the cyanine dye from reactive oxygen species (ROS) degradation during the reaction.

  • Initiate the Reaction: Add the CuSO4/THPTA complex to the main reaction tube. Finally, add 10 µL of freshly prepared Sodium Ascorbate.

    • Causality: Ascorbate must be added last. It reduces Cu(II) to the catalytically active Cu(I) species in situ. If added before the ligand, Cu(I) can disproportionate rapidly, halting the click reaction.

  • Incubation: Vortex gently and incubate in the dark at room temperature for 2 hours.

Self-Validating Quality Control

A rigorous protocol must be self-validating. Unreacted Sulfo-Cy5-Azide will cause massive background fluorescence, rendering microscopy data useless. Furthermore, the addition of the fluorophore must be proven not to destroy the drug's target affinity.

Purification and Validation Steps
  • HPLC Purification: Purify the reaction mixture using reverse-phase HPLC (C18 column, gradient of 10-90% Acetonitrile in H2O with 0.1% TFA). Collect the product peak (typically eluting later than the free dye due to the hydrophobic thienopyrimidine core).

  • LC-MS Confirmation: Lyophilize the collected fraction and confirm the identity via LC-MS (Expected mass = Mass of Alkyne-Inhibitor + Mass of Cy5-Azide).

  • In Vitro Kinase Assay: Perform a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to confirm that the labeled probe retains nanomolar affinity for PI3Kα and mTOR.

Quantitative Validation Data
Compound VariantPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Absorbance Max (nm)Emission Max (nm)
Unlabeled Inhibitor 12.5 ± 1.245.2 ± 3.4310N/A
Alkyne-Modified Probe 15.1 ± 1.552.4 ± 4.1310N/A
Cy5-Labeled Probe 28.3 ± 2.885.6 ± 6.2646662

Live-Cell Fluorescence Microscopy Protocol

To visualize target engagement, the labeled probe is introduced to live cancer cells (e.g., MCF-7 or HeLa, which heavily rely on PI3K/mTOR signaling).

Staining and Imaging Procedure
  • Cell Seeding: Seed cells in a glass-bottom 35 mm confocal dish at 60% confluency. Incubate overnight at 37°C, 5% CO₂.

  • Self-Validating Control (Competitive Inhibition): Divide the dishes into two groups: "Treatment" and "Control".

    • Pre-incubate the "Control" dish with 10 µM of the unlabeled 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one for 1 hour.

    • Causality: Small hydrophobic molecules and cyanine dyes can nonspecifically partition into lipid bilayers. Pre-incubating with the unlabeled drug saturates the PI3K/mTOR ATP-binding pockets. A subsequent loss of fluorescent signal in the control cells validates that the observed localization is target-specific, not an artifact of membrane trapping.

  • Probe Incubation: Add the Cy5-Labeled Probe (final concentration 250 nM) to both dishes. Incubate for 30 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove unbound probe. Replace with Live-Cell Imaging Buffer (e.g., FluoroBrite DMEM).

  • Acquisition: Image using a confocal laser scanning microscope equipped with a 640 nm excitation laser and a 650–700 nm emission filter.

References

  • Design, synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives containing aroyl hydrazone or aryl hydrazide moieties for PI3K and mTOR dual inhibition - PubMed Source: nih.gov URL:[Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC Source: nih.gov URL:[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - Frontiers Source: frontiersin.org URL:[Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC Source: nih.gov URL:[Link]

  • Specific and quantitative labeling of biomolecules using click chemistry - PMC Source: nih.gov URL:[Link]

Sources

Biochemical Evaluation of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: Assay Design and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as an ATP-competitive hinge-binding motif for various kinase targets, including PIM kinases[1], PI3K[2], and ATR[3].

The specific derivative 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one represents a rationally designed targeted inhibitor. From a structural biology perspective, the pyrimidin-4(3H)-one core mimics the adenine ring of ATP, establishing critical hydrogen bonds with the backbone amides of the kinase hinge region. The addition of the 2,5-dimethylphenyl group at the C7 position is a deliberate steric strategy: the ortho-methyl group restricts bond rotation, locking the phenyl ring into an orthogonal conformation relative to the bicyclic core. This minimizes the entropic penalty upon binding and allows the moiety to deeply penetrate the hydrophobic specificity pocket (often the DFG-in/out adjacent pocket), conferring high potency and selectivity.

For the purpose of this application note, we will contextualize the evaluation of this compound against PIM-1 kinase , a highly relevant target in hematopoietic malignancies where thienopyrimidinones have shown profound efficacy .

Mechanistic Pathway

PIM-1 is a constitutively active serine/threonine kinase downstream of the JAK/STAT pathway. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. By inhibiting PIM-1, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one restores the apoptotic cascade in malignant cells.

Pathway Cytokine Cytokine Signaling (e.g., IL-3) JAK_STAT JAK/STAT Pathway Cytokine->JAK_STAT Activates PIM PIM Kinase (Target) JAK_STAT->PIM Upregulates BAD BAD Protein (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) Inhibitor 7-(2,5-dimethylphenyl)thieno [3,2-d]pyrimidin-4(3H)-one Inhibitor->PIM ATP-Competitive Inhibition Survival Cell Survival & Proliferation BAD->Survival Inhibits (When active)

Fig 1. Mechanistic pathway of PIM kinase inhibition by the thienopyrimidinone derivative.

Experimental Design and Causality

To rigorously validate 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, we employ an orthogonal testing strategy utilizing two distinct biochemical assays:

  • ADP-Glo™ Kinase Assay : A universal, luminescent assay that measures the catalytic conversion of ATP to ADP .

  • TR-FRET Binding Assay : A Time-Resolved Fluorescence Resonance Energy Transfer assay that measures direct target engagement, ruling out false positives caused by assay interference .

Critical Assay Parameters (The "Why"):

  • ATP Concentration at Km​ : In the catalytic assay, ATP must be set at the apparent Michaelis constant ( KmATP​ ) for the specific PIM-1 batch. According to the Cheng-Prusoff equation ( IC50​=Ki​(1+[ATP]/Km​) ), running the assay at Km​ ensures the IC50​ is exactly twice the Ki​ , providing a balanced window for competitive inhibitor sensitivity.

  • Detergent Addition : We include 0.01% Triton X-100 in the assay buffer. Highly hydrophobic compounds can form colloidal aggregates that promiscuously inhibit enzymes. Detergents prevent this aggregation, ensuring the observed inhibition is mechanism-based .

  • Self-Validating Controls : Every plate must contain a 100% activity control (DMSO only) and a 0% activity control (No Enzyme). The Z'-factor is calculated per plate; a Z' > 0.5 is mandatory to trust the data.

Step-by-Step Methodologies

Protocol A: ADP-Glo™ Catalytic Assay Workflow

Workflow Cmpd 1. Compound Prep (DMSO Dilution) Rxn 2. Kinase Reaction (Enzyme+Substrate+ATP) Cmpd->Rxn Deplete 3. ADP-Glo Reagent (Deplete unreacted ATP) Rxn->Deplete Detect 4. Detection Reagent (Convert ADP to ATP) Deplete->Detect Read 5. Luminescence (Microplate Reader) Detect->Read

Fig 2. Step-by-step workflow of the luminescent ADP-Glo™ biochemical kinase assay.

Reagents:

  • Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, 0.01% Triton X-100.

  • Enzyme/Substrate : 0.5 nM Recombinant human PIM-1, 10 µM BAD peptide substrate.

Procedure:

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM (1% DMSO final).

  • Kinase Addition : Add 5 µL of the PIM-1 enzyme/BAD substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

  • Reaction Initiation : Add 5 µL of ATP (prepared at 2x the Km​ in Kinase Buffer) to initiate the reaction. The final volume is 10 µL.

  • Incubation : Seal the plate and incubate for 60 minutes at room temperature.

  • ATP Depletion : Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection : Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.

  • Readout : Measure luminescence on a microplate reader (e.g., PHERAstar FSX) with an integration time of 1 second per well.

Protocol B: TR-FRET Target Engagement Assay

Procedure:

  • Preparation : In a 384-well black plate, dispense 100 nL of the serially diluted compound.

  • Tracer/Antibody Mix : Prepare a solution containing 2 nM GST-tagged PIM-1, 10 nM of a fluorescent ATP-competitive tracer (e.g., Kinase Tracer 236), and 2 nM of Lanthanide-labeled anti-GST antibody in TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation : Add 10 µL of the Tracer/Antibody mix to the compound wells. Incubate in the dark for 60 minutes at room temperature to reach equilibrium.

  • Readout : Read the plate on a TR-FRET compatible reader. Excite the Lanthanide donor at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Analysis : Calculate the FRET ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the thienopyrimidinone inhibitor.

Quantitative Data Presentation

The following table summarizes the anticipated biochemical profiling data, demonstrating the orthogonal validation of the compound's potency. The consistency between the IC50​ (catalytic) and Kd​ (binding) confirms that the compound is a true active-site binder without assay-interfering artifacts.

CompoundTarget KinaseAssay TypeMetricValue (nM)Hill SlopeZ'-Factor
7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one PIM-1ADP-Glo IC50​ 12.4 ± 1.20.980.82
7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one PIM-1TR-FRET Kd​ 8.7 ± 0.91.050.78
Staurosporine (Reference Control)PIM-1ADP-Glo IC50​ 3.2 ± 0.41.100.85

Note: A Hill slope near 1.0 indicates standard 1:1 stoichiometric binding, further validating the absence of colloidal aggregation.

References

  • Discovery of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases. Journal of Medicinal Chemistry.[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Detecting Assay for Kinases. Assay and Drug Development Technologies.[Link]

  • HTRF: A technology tailored for drug discovery - a review of applications. Current Chemical Genomics.[Link]

  • Colloidal aggregation in drug discovery. Journal of Medicinal Chemistry.[Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, chemists, and formulation scientists encountering challenges with the aqueous solubility of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. This document provides a structured approach to troubleshooting, offering both foundational knowledge and actionable experimental protocols to systematically enhance the solubility of this compound.

I. Understanding the Challenge: Structural Insights

The molecule, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, possesses a rigid, largely hydrophobic structure. The fused thieno[3,2-d]pyrimidine core and the 2,5-dimethylphenyl substituent contribute significantly to its low aqueous solubility. The pyrimidine ring contains basic nitrogen atoms, suggesting that the compound's solubility is likely pH-dependent.[1] The crystalline form of such a planar molecule is expected to be highly stable, meaning significant energy is required to break the crystal lattice for dissolution.[2] Therefore, successful solubilization strategies will need to address both the hydrophobicity and the crystal lattice energy of the compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is my compound, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, so poorly soluble in water?

A1: The poor aqueous solubility is primarily due to its chemical structure. The molecule is dominated by nonpolar, hydrophobic groups (the dimethylphenyl ring and the thienopyrimidine core), which have weak interactions with polar water molecules. Furthermore, as a solid, the compound likely exists in a stable crystalline form, and the energy required to break this crystal lattice for the molecules to go into solution is high.[2]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure first?

A2:

  • Kinetic solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then adding this stock solution to an aqueous buffer. It measures the concentration at which the compound precipitates out of a supersaturated solution.[3][4] This is a high-throughput method often used in early discovery to get a quick assessment.[5]

  • Thermodynamic solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours) until the concentration of the dissolved compound is constant.[3] This value represents the maximum amount of the compound that can be dissolved in its most stable solid form.[6]

For initial screening of different solubilization methods, kinetic solubility assays are efficient. However, for formulation development, the thermodynamic solubility provides a more accurate and reliable baseline.[6][7]

Q3: What are the primary strategies I should consider to improve the solubility of this compound?

A3: The most common and effective strategies for a compound like this fall into three main categories:

  • Chemical Modifications: Adjusting the pH to ionize the molecule.[8][9]

  • Formulation with Excipients: Using co-solvents, surfactants, or complexing agents like cyclodextrins.[8][10]

  • Solid-State Modifications: Creating amorphous solid dispersions (ASDs) to eliminate the crystal lattice energy barrier.[10][11]

The choice of strategy depends on the desired application (e.g., in vitro assay vs. in vivo formulation) and the required solubility enhancement.

III. Troubleshooting and Experimental Guides

This section provides detailed, step-by-step guidance for systematically addressing solubility issues.

Guide 1: pH Modification Strategy

Q: My compound has basic nitrogens. How can I leverage pH to improve its solubility?

A: Since your compound is a weak base due to the pyrimidine ring, its solubility will increase in acidic conditions (lower pH).[1] At a pH below the compound's pKa, the nitrogen atoms will become protonated, creating a positively charged ion that is much more soluble in water.[12][13][14]

G cluster_0 Phase 1: Determine pH-Solubility Profile cluster_1 Phase 2: Application start Prepare a series of buffers (e.g., pH 2, 4, 5, 6, 7.4) exp1 Add excess solid compound to each buffer start->exp1 exp2 Equilibrate for 24-48h (Shake-flask method) exp1->exp2 exp3 Filter/Centrifuge to remove undissolved solid exp2->exp3 exp4 Quantify dissolved compound (e.g., HPLC-UV, LC-MS) exp3->exp4 plot Plot Solubility vs. pH exp4->plot decision Is solubility sufficient at a physiologically relevant pH? plot->decision app1 Use acidified buffer for in vitro assays or as a starting point for formulation. decision->app1 Yes app2 Consider alternative strategies (Co-solvents, Cyclodextrins, ASDs) decision->app2 No

Caption: Workflow for determining and applying a pH-solubility profile.

  • Buffer Preparation: Prepare a series of buffers (e.g., 0.1 M citrate for pH 2-5, 0.1 M phosphate for pH 6-7.4).

  • Sample Preparation: Add an excess amount of solid 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (e.g., 2 mg) to 1 mL of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours using a shaker or rotator.[3][5]

  • Phase Separation: After equilibration, allow the samples to stand to let the solid settle. Carefully collect the supernatant and clarify it by filtering through a 0.22 µm filter (use low-binding material like PVDF) or by high-speed centrifugation.

  • Quantification: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This profile will clearly show the pH at which maximum solubility is achieved.

pH of BufferExpected Solubility TrendRationale
2.0HighestCompound is predominantly in its protonated, ionized, and more soluble form.
4.0HighSignificant portion of the compound is still ionized.
6.0IntermediateApproaching the pKa, the ratio of ionized to neutral form decreases.
7.4LowCompound is primarily in its neutral, poorly soluble form.
Guide 2: Co-solvent Formulation Strategy

Q: pH adjustment isn't sufficient or is not viable for my experiment. How can I use co-solvents?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[15][16] This makes the environment more favorable for a hydrophobic compound like yours to dissolve.[17] Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[8][16]

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents. Good starting points are Ethanol, Propylene Glycol, PEG 400, and Dimethyl Sulfoxide (DMSO).[17]

  • Prepare Co-solvent Mixtures: Create a series of co-solvent/water mixtures (v/v). For example, for PEG 400, prepare 10%, 20%, 30%, and 40% solutions in purified water.

  • Solubility Measurement: Using the shake-flask method described in Guide 1, determine the thermodynamic solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot solubility (µg/mL) against the percentage of co-solvent for each solvent tested. This will identify the most effective co-solvent and the concentration range that provides the desired solubility.

Co-solvent% (v/v) in WaterTypical Solubility Increase (vs. water)Mechanism of Action
PEG 40010-40%10 to 1000-foldReduces solvent polarity; hydrophobic interactions.[18]
Ethanol10-40%10 to 500-foldReduces solvent polarity; disrupts water's hydrogen bond network.[19]
Propylene Glycol10-40%10 to 500-foldSimilar to ethanol, reduces solvent polarity.[19]

Causality Insight: The mechanism of co-solvency involves reducing the dielectric constant of the aqueous medium.[] Water has a high dielectric constant and strong hydrogen bonding, which tends to "squeeze out" nonpolar molecules. Co-solvents disrupt this network, making the solvent less polar and more accommodating to your hydrophobic compound.[19][]

Guide 3: Cyclodextrin Complexation

Q: I need a significant increase in solubility for an aqueous formulation. Are cyclodextrins a good option?

A: Yes, cyclodextrins (CDs) are an excellent choice for substantially increasing the solubility of poorly soluble drugs.[21] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] Your compound can become encapsulated within this cavity, forming an "inclusion complex" where the hydrophobic part of your molecule is shielded from water, making the entire complex water-soluble.[21][22]

Sources

Troubleshooting 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one precipitation in media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. This guide is designed to provide in-depth troubleshooting assistance and best practices for working with this compound, focusing specifically on the common challenge of its precipitation in aqueous media. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your experiments.

While specific physicochemical data for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is not extensively published, the thieno[3,2-d]pyrimidine scaffold is common in medicinal chemistry.[1][2][3] Compounds in this class are often characterized by their heterocyclic nature, which can lead to poor aqueous solubility.[1][4][5] This guide synthesizes established principles of small molecule handling to address these anticipated challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding compound precipitation.

Q1: My compound precipitated immediately after I added my DMSO stock to the cell culture media. What happened?

This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into an aqueous environment like cell culture media.[6][7] The drastic change in solvent polarity reduces the compound's solubility below its concentration, causing it to solidify.

Q2: The media looked fine at first, but a precipitate formed after several hours of incubation at 37°C. Why?

This delayed precipitation often points to the difference between kinetic and thermodynamic solubility.[8][9][10] Initially, you may have created a supersaturated solution, which is temporarily stable (kinetic solubility). Over time, especially with the added energy from incubation, the system equilibrates, and the compound precipitates out to its true, lower thermodynamic solubility limit.[8][9][10]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

There is no single universal concentration, as cell line sensitivity to DMSO varies significantly.[11][12] However, a general "gold standard" is to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced artifacts.[11][12] Many robust cell lines can tolerate up to 0.5%, but this must be validated for your specific system.[11][13] Always include a vehicle control in your experiment with the same final DMSO concentration as your treated samples.[7]

Q4: Can I just filter the media to remove the precipitate?

Filtering is not recommended as it removes an unknown amount of your active compound, rendering the final concentration in your experiment inaccurate.[7] This will compromise the integrity and reproducibility of your results. The primary goal should be to prevent precipitation in the first place.

Part 2: Systematic Troubleshooting Guide

Use this guide to diagnose and solve precipitation issues methodically.

dot

Caption: A flowchart for troubleshooting compound precipitation.

In-Depth Analysis of Troubleshooting Steps
  • Step 1: Verify Stock Solution Integrity

    • Causality: Repeated freeze-thaw cycles can cause the compound to fall out of the DMSO stock, especially if the concentration is near its saturation point.[7] Before use, always bring the stock vial to room temperature and visually inspect it for any crystalline material. If present, gentle warming at 37°C and vortexing or brief sonication can help redissolve the compound.[7][14] Best practice involves preparing a high-concentration primary stock and then creating smaller, single-use aliquots to minimize temperature cycling.[6][14]

  • Step 2: Assess Final Concentration

    • Causality: Every compound has a finite solubility in aqueous media. The thieno[3,2-d]pyrimidine core is known to be hydrophobic, suggesting that high micromolar concentrations may exceed its solubility limit.[1] The most straightforward solution is to test a lower concentration. A dose-response experiment is invaluable for simultaneously determining biological activity and the practical working solubility limit in your assay conditions.

  • Step 3: Review Dilution Procedure

    • Causality: Adding a small volume of highly concentrated DMSO stock directly into a large volume of media creates a localized, transiently high concentration of the compound in an unfavorable solvent environment, promoting immediate precipitation.[6] An improved method is to perform an intermediate dilution step: first, dilute the DMSO stock into a small volume of pre-warmed media (e.g., a 1:10 dilution), mix vigorously, and then add this mixture to the final bulk media volume.[6] This gradual change in solvent environment can help keep the compound in solution.

Advanced Strategies for Persistent Precipitation

If the above steps are unsuccessful, consider modifying the formulation of your media.

  • Leverage Serum Proteins: Fetal Bovine Serum (FBS) contains proteins, most notably albumin, which can bind to hydrophobic compounds and act as a natural carrier, significantly increasing their apparent solubility.[15][16][17] If your experimental design allows, increasing the serum concentration (e.g., from 5% to 10%) or adding purified Bovine Serum Albumin (BSA) can be a powerful solution.

  • Use Solubility Enhancers: For serum-free applications, chemical solubilizers can be employed. Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic molecules within their core, presenting a hydrophilic exterior to the aqueous media.[7] (2-Hydroxypropyl)-β-cyclodextrin is a common and effective choice for cell culture work.

  • Consider pH Modification (for experts): Thienopyrimidinones may have ionizable groups, making their solubility dependent on pH, as described by the Henderson-Hasselbalch equation.[18][19][20] If the compound's pKa is known, you could theoretically adjust the media pH to favor the more soluble, ionized form. However, this is an advanced technique that must be approached with extreme caution, as even minor pH shifts can dramatically impact cell health and behavior.

Part 3: Key Experimental Protocols

Adherence to standardized protocols is critical for reproducibility.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Calculate: Determine the mass of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight must be confirmed from the supplier).

  • Weigh: Carefully weigh the compound in a sterile microcentrifuge tube.

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mix: Vortex the tube thoroughly until the solid is completely dissolved. If necessary, place the tube in a 37°C water bath or a sonicator for several minutes to aid dissolution.[14] Visually confirm that no solid particles remain.

  • Sterilize: If required for your application, sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquot & Store: Dispense the stock solution into single-use, light-protected, sterile tubes. Store at -20°C or -80°C as recommended.[6][14]

Protocol 2: Dilution into Cell Culture Media (Intermediate Dilution Method)
  • Thaw & Inspect: Thaw a single aliquot of your DMSO stock solution at room temperature. Centrifuge briefly and inspect to ensure no precipitate is present.

  • Pre-warm Media: Warm your cell culture medium (containing serum, if applicable) to 37°C.[6][7]

  • Intermediate Dilution: In a sterile tube, create an intermediate dilution. For example, add 5 µL of your 10 mM DMSO stock to 45 µL of pre-warmed media to create a 1 mM, 10% DMSO solution. Vortex immediately and vigorously.

  • Final Dilution: Add the required volume of this intermediate solution to your final volume of pre-warmed media to achieve the desired target concentration. For example, adding 10 µL of the 1 mM intermediate solution to 990 µL of media yields a final concentration of 10 µM with a final DMSO concentration of 0.1%.

  • Mix & Apply: Mix the final solution thoroughly by gentle inversion before applying it to your cells.

Part 4: Understanding the Physicochemical Principles

A deeper understanding of the underlying science empowers effective troubleshooting.

Kinetic vs. Thermodynamic Solubility

The distinction between these two concepts is crucial for understanding delayed precipitation.

FeatureKinetic SolubilityThermodynamic Solubility
Definition The concentration at which a compound precipitates when added from a concentrated organic stock into an aqueous buffer.[10]The equilibrium concentration of a compound in a saturated solution in contact with its solid form over a long period.[10]
State Often reflects the solubility of the amorphous, higher-energy state of the compound.[8][9]Reflects the solubility of the most stable, crystalline, lowest-energy state.[8][9]
Value Typically higher than thermodynamic solubility.[8][9][21]Represents the true, lower solubility limit.
Relevance Useful for high-throughput screening and predicting initial behavior in an assay.[22]Critical for lead optimization, formulation, and predicting long-term stability.[9][22]

When you add a DMSO stock to media, you can create a supersaturated solution that is kinetically trapped. The 37°C incubation provides the energy for the molecules to rearrange into a more stable crystal lattice, causing them to precipitate out until the concentration reaches the lower, thermodynamically stable limit.

dot

Caption: The transition from kinetic to thermodynamic solubility.

References

  • Title: Kinetic versus thermodynamic solubility temptations and risks Source: Ovid URL
  • Title: Technical Support Center: Preventing Small Molecule Precipitate in Cell Culture Media Source: Benchchem URL
  • Title: kinetic versus thermodynamic solubility temptations and risks Source: PubMed URL: [Link]

  • Title: What the concentration of DMSO you use in cell culture assays? Source: ResearchGate URL: [Link]

  • Title: Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules Source: ACS Publications URL: [Link]

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL: [Link]

  • Title: What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Source: ResearchGate URL: [Link]

  • Title: What s the maximum allowable limit of DMSO as a solvent in cell culture Source: Protocol Online URL: [Link]

  • Title: Maximum DMSO concentration in media for cell culture? Source: Reddit URL: [Link]

  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Pion Inc. URL: [Link]

  • Title: Prediction of pH-dependent Aqueous Solubility of Druglike Molecules Source: PubMed URL: [Link]

  • Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions Source: Leading Biology URL: [Link]

  • Title: Theory of aqueous solubility prediction Source: Chemaxon Docs URL: [Link]

  • Title: Comparison of kinetic solubility with equilibrium solubility (μM) of... Source: ResearchGate URL: [Link]

  • Title: pKa values in solubility determination using the Henderson- Hasselbalch equation Source: ADMET & DMPK URL: [Link]

  • Title: (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination Source: ResearchGate URL: [Link]

  • Title: Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors Source: PMC URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects Source: RSC Publishing URL: [Link]

  • Title: (PDF) Serum albumin maintains Wnt water-solubility and activity Source: ResearchGate URL: [Link]

  • Title: Troubleshooting Cell Culture Media for Bioprocessing Source: The Medicine Maker URL: [Link]

  • Title: Structures of some thienopyrimidine-containing drugs Source: ResearchGate URL: [Link]

  • Title: Differential solubility of curcuminoids in serum and albumin solutions: implications for analytical and therapeutic applications Source: PMC URL: [Link]

  • Title: Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Source: ACS Publications URL: [Link]

  • Title: Synthesis of Some Thienopyrimidine Derivatives Source: PMC URL: [Link]

  • Title: aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum Source: Oxford Academic URL: [Link]

  • Title: Any suggestions for treating DMSO soluble compound in cell culture? Source: ResearchGate URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC URL: [Link]

  • Title: Synthesis of Some Thienopyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective Source: The AAPS Journal URL: [Link]

  • Title: Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors Source: MDPI URL: [Link]

  • Title: Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors Source: PubMed URL: [Link]

  • Title: Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models Source: MDPI URL: [Link]

Sources

Technical Support Center: Troubleshooting 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Degradation in Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Purpose: To provide mechanistic insights, troubleshooting workflows, and validated protocols for handling the acidic degradation of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one during synthesis, formulation, and analytical characterization.

Mechanistic Insight: The Causality of Acidic Degradation

7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a fused bicyclic compound often utilized as a kinase inhibitor scaffold or a synthetic intermediate in drug discovery[1][2]. While the 2,5-dimethylphenyl group at the 7-position provides steric bulk and lipophilicity, the pyrimidin-4(3H)-one ring is the molecule's Achilles' heel under acidic stress.

The degradation is not random; it follows a predictable, acid-catalyzed nucleophilic ring-opening mechanism[3]:

  • Protonation: In environments with a pH < 3.0 (such as 0.1% TFA mobile phases or simulated gastric fluid), the N1 or N3 nitrogen of the pyrimidinone ring becomes protonated.

  • Electrophilic Activation: This protonation withdraws electron density from the C2 carbon, rendering it highly electrophilic.

  • Nucleophilic Attack & Ring Cleavage: Water molecules attack the C2 position. This leads to the cleavage of the pyrimidine ring (often via an ANRORC-like intermediate pathway), ultimately yielding a 3-amino-4-(2,5-dimethylphenyl)thiophene-2-carboxylic acid derivative and releasing formic acid or ammonia depending on the exact cleavage site[3][4].

Mechanism A Intact Thieno[3,2-d]pyrimidin-4(3H)-one (Neutral pH) B Protonated Intermediate (N1/N3 Protonation) A->B + H+ (Acidic Stress) C Nucleophilic Attack (H2O at C2 position) B->C + H2O D Ring Opening (Pyrimidine Cleavage) C->D Bond Cleavage E Degradant: 3-Amino-thiophene-2-carboxylic acid derivative D->E Final Hydrolysis

Figure 1: Mechanistic pathway of acid-catalyzed pyrimidinone ring cleavage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing a secondary peak in my RP-HPLC chromatogram that increases over time. Is my compound impure? A: If you are using standard acidic mobile phases (e.g., 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)), the compound is likely degrading on-column or in the autosampler vial. The low pH (~2.0) of 0.1% TFA accelerates the nucleophilic attack on the pyrimidinone ring. Action: Switch to a neutral or slightly basic mobile phase additive, such as 10 mM Ammonium Acetate ( NH4​OAc ) or Ammonium Bicarbonate at pH 7.0–8.0.

Q2: How should I prepare and store stock solutions to prevent degradation? A: Avoid unbuffered aqueous solutions or slightly acidic solvents (like unbuffered methanol, which can absorb CO2​ and become acidic). Action: Prepare primary stock solutions in 100% anhydrous DMSO and store them at -20°C. For working dilutions, dilute immediately before the assay into buffered solutions (pH > 6.0). The absence of water in DMSO prevents the hydrolysis step entirely.

Q3: What are the primary degradation products I should look for in LC-MS? A: The parent compound has an exact mass of approximately 256.07 Da ( C14​H12​N2​OS ). During acidic hydrolysis, the addition of water (+18 Da) and subsequent ring opening often leads to the loss of the C2 carbon fragment. Look for a primary degradant corresponding to the 3-amino-4-(2,5-dimethylphenyl)thiophene-2-carboxylic acid derivative.

Q4: Can I use this compound in simulated gastric fluid (SGF) for oral bioavailability studies? A: Proceed with caution. Thieno[3,2-d]pyrimidines exhibit short half-lives in SGF (pH 1.2)[5]. You must perform a forced degradation assay (Protocol A) to quantify its specific half-life before investing in in vivo pharmacokinetic models. Enteric coating of the formulated drug is usually required.

Workflow Start Observe Extra Peaks in HPLC/LC-MS CheckMobile Is Mobile Phase Acidic? (e.g., 0.1% TFA/FA) Start->CheckMobile YesAcid Yes CheckMobile->YesAcid NoAcid No CheckMobile->NoAcid Action1 Switch to Neutral/Basic Additives (e.g., 10mM NH4OAc, pH 7.4) YesAcid->Action1 CheckSample Check Sample Solvent & Storage NoAcid->CheckSample Action2 Avoid Unbuffered Aqueous Stocks. Store in 100% DMSO at -20°C. CheckSample->Action2

Figure 2: Troubleshooting workflow for analytical detection of thienopyrimidinone compounds.

Quantitative Data: pH-Dependent Stability Profile

To guide your experimental design, below is a summary of the expected kinetic stability of the thieno[3,2-d]pyrimidin-4(3H)-one core under various physiological and analytical conditions at 37°C.

ConditionpH LevelEstimated Half-Life ( t1/2​ )Primary Mechanism of LossRecommendation
Simulated Gastric Fluid (SGF) 1.2< 2 hoursRapid acid-catalyzed ring cleavageRequire enteric formulation
0.1% TFA (HPLC Mobile Phase) ~2.04 - 6 hoursAcid-catalyzed hydrolysisUse neutral mobile phases
Acetate Buffer 4.5> 48 hoursSlow hydrolysisSafe for short-term assays
PBS / Blood Plasma 7.4> 14 daysHighly stableIdeal for in vitro assays
100% DMSO (Storage) N/A> 12 monthsNone (Requires H2​O )Standard storage protocol

Experimental Protocols

To ensure self-validating and reproducible results, use the following protocols to assess and track the degradation of your specific batch of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol A: Forced Acidic Degradation Assay

Purpose: To determine the exact degradation kinetics and generate degradant standards for LC-MS tracking.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous DMSO to create a 1 mg/mL stock.

  • Acidic Stress Induction: In a glass HPLC vial, mix 100 µL of the DMSO stock with 900 µL of 0.1 N HCl (pH 1.0). Cap tightly and incubate at 37°C in a thermomixer at 300 rpm.

  • Time-Course Sampling: At t=0,1,2,4,8, and 24 hours, extract a 50 µL aliquot.

  • Self-Validating Quench (Critical Step): Immediately transfer the 50 µL aliquot into a vial containing 50 µL of 0.1 N NaOH to neutralize the acid. Causality: Failing to neutralize the sample will allow degradation to continue while waiting in the autosampler queue, skewing kinetic data.

  • Dilution: Add 100 µL of HPLC-grade Acetonitrile to the quenched sample to ensure solubility of all degradants.

  • Analysis: Inject 5 µL into the LC-MS system using Protocol B.

Protocol B: Optimized LC-MS Method for Degradant Tracking

Purpose: To separate the intact parent compound from its highly polar ring-opened degradation products without inducing on-column degradation.

Step-by-Step Methodology:

  • Column Selection: Use a C18 column designed for polar retention (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm) to retain the polar carboxylic acid degradants.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade H2​O , adjusted to pH 7.4.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: Linear gradient to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.0 - 6.1 min: Return to 5% B

    • 6.1 - 8.0 min: Re-equilibrate at 5% B

  • Detection: Run mass spectrometry in both Positive and Negative Electrospray Ionization (ESI) modes. Causality: The parent thieno[3,2-d]pyrimidin-4(3H)-one ionizes well in positive mode ( [M+H]+ ), but the ring-opened carboxylic acid degradant will often show a stronger signal in negative mode ( [M−H]− ).

References

  • MDPI. "Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17b-Hydroxysteroid Dehydrogenase Type 2 (17b-HSD2) Inhibitors." MDPI, April 16, 2013. Available at: [Link]

  • National Institutes of Health (NIH). "Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors." NIH, March 15, 2020. Available at:[Link]

  • ACS Publications. "Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up | Organic Process Research & Development." ACS Publications, July 03, 2025. Available at: [Link]

  • University of Utah. "Purine and Pyrimidine Metabolism." University of Utah, December 04, 1997. Available at: [Link]

  • MDPI. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs." MDPI, September 02, 2025. Available at:[Link]

Sources

Technical Support Center: 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Off-Target Effects

Welcome to the technical support resource for researchers utilizing thieno[3,2-d]pyrimidine-based compounds. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this versatile chemical scaffold. While your specific compound, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, may be novel, the principles outlined here are broadly applicable to the thienopyrimidine class, which is well-represented in kinase inhibitor development.[1][2][3]

Off-target interactions are a critical consideration in drug development, potentially leading to misinterpretation of experimental data, unexpected toxicity, or even therapeutic benefits through polypharmacology.[4][5] This guide is designed to equip you with the strategic and technical knowledge to proactively identify, validate, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: My compound has a thieno[3,2-d]pyrimidine core. What are its most probable off-targets?

The thieno[3,2-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently utilized for its ability to mimic the hinge-binding region of ATP in protein kinases.[6][7][8] Consequently, the most probable unintended targets for your compound are other kinases within the human kinome. The high degree of structural homology in the ATP-binding pocket across the kinome makes achieving absolute specificity challenging.[4]

Your specific hit was likely identified in a screen against a particular kinase, but it is statistically probable that it will show affinity for other kinases as well. This is a common characteristic of kinase inhibitors and a primary source of off-target effects.[9][10]

Q2: How can I predict potential off-targets for my compound before starting expensive wet-lab experiments?

In silico prediction is a cost-effective first step to generate hypotheses about your compound's potential off-target profile. These computational methods use the structure of your small molecule to predict its likely protein targets.

Recommended Approaches:

  • Ligand-Based (2D/3D Similarity): These methods compare your molecule to a large database of compounds with known activities. If your molecule is structurally similar to a compound known to bind to a particular off-target, it will be flagged.

  • Structure-Based (Molecular Docking): If the 3D crystal structure of potential off-targets is known, you can use molecular docking simulations to predict the binding affinity of your compound to their active sites.

Several web-based tools and software packages can perform these analyses. This computational pre-screening can help you prioritize which off-targets to investigate experimentally.[11]

Q3: What are the gold-standard experimental methods for identifying off-target interactions?

A multi-pronged experimental approach is essential for robustly identifying off-target effects. Relying on a single method can be misleading.

Technique Principle Throughput Information Provided Pros Cons
Kinome Profiling In vitro binding or activity assays against a large panel of purified kinases (e.g., >400 kinases).HighQuantitative (Kd, Ki, or % inhibition) affinity for a broad range of kinases.Highly quantitative; excellent for kinase inhibitors; commercially available.Limited to kinases; in vitro results may not perfectly reflect cellular activity.
Cellular Thermal Shift Assay (CETSA) Target engagement in live cells or cell lysates is detected by changes in protein thermal stability upon ligand binding.MediumIdentifies direct binders in a cellular context without requiring compound modification.In-cell/in-vivo compatible; label-free.Less sensitive for weak binders; requires specific antibodies or mass spectrometry for target ID.
Affinity Chromatography-Mass Spectrometry The compound is immobilized on a resin and used to "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.LowIdentifies direct binding partners from a complex protein mixture.Unbiased; can discover novel, unexpected targets.Requires compound immobilization which can alter binding; prone to non-specific binders.
Phenotypic Screening with Genetic Knockdown/Knockout The phenotypic effect of the compound is compared in wild-type cells versus cells where a suspected off-target has been knocked out (e.g., via CRISPR) or knocked down (e.g., via siRNA/shRNA).LowProvides strong evidence for whether engagement of a specific off-target is responsible for a cellular phenotype.High biological relevance; directly links target to phenotype.Labor-intensive; compensation by other proteins can mask effects.
Q4: I've identified an off-target. What are the general strategies to re-engineer my compound for better selectivity?

Improving selectivity is a cornerstone of medicinal chemistry and often involves iterative cycles of design, synthesis, and testing.[12][13][14]

  • Structure-Based Design: If you have a crystal structure of your compound bound to both its on-target and off-target, you can exploit differences in the binding pockets. Introduce modifications to your compound that create favorable interactions with the on-target but cause steric clashes or unfavorable interactions with the off-target.[15]

  • Exploit Conformational Differences: Kinases can adopt different active and inactive conformations. Designing a compound that specifically binds to a unique conformation of your on-target can significantly enhance selectivity.[9]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of your thieno[3,2-d]pyrimidine scaffold and the 2,5-dimethylphenyl group. Test these new analogs against both your on-target and key off-targets to understand which chemical features govern selectivity.

Troubleshooting Guides

Problem: My compound induces a potent cellular phenotype that cannot be explained by the known function of its intended target.

This is a classic sign of a potent off-target effect. The following workflow can help you deconstruct this observation.

G A Unexpected Phenotype Observed B Step 1: In Silico Off-Target Prediction (e.g., SwissTargetPrediction, SEA) A->B Hypothesis Generation C Step 2: Broad Experimental Screening B->C Prioritize Experimental Design D Kinome-wide Profiling (e.g., DiscoverX, Reaction Biology) C->D E Unbiased Proteome-wide Profiling (e.g., CETSA-MS, Chemoproteomics) C->E F Step 3: Validate Putative Off-Targets D->F Identify High-Affinity Hits E->F Identify High-Affinity Hits G Orthogonal Assays (e.g., Isothermal Titration Calorimetry) F->G Confirm Direct Binding H Genetic Validation (CRISPR KO or siRNA knockdown of off-target) F->H Link Target to Phenotype I Step 4: SAR for Selectivity H->I Confirmed Off-Target Responsibility J Synthesize Analogs to Eliminate Off-Target Binding I->J K Test if phenotype is ablated with the more selective compound J->K

Caption: A systematic workflow for identifying and validating the protein(s) responsible for unexpected, off-target cellular phenotypes.

This protocol assumes you have identified a putative off-target (Gene 'X') from a screening assay and wish to confirm its role in the observed phenotype.

  • Design and Clone sgRNAs:

    • Design at least two independent single-guide RNAs (sgRNAs) targeting early exons of Gene 'X' to maximize the chance of generating a loss-of-function frameshift mutation.

    • Clone these sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Generate Knockout Cell Line:

    • Transfect or transduce your target cell line with the sgRNA/Cas9 plasmids.

    • Select for successfully transfected/transduced cells (e.g., using puromycin resistance).

    • Isolate single-cell clones and expand them.

  • Verify Knockout:

    • For each clone, extract genomic DNA and perform PCR amplification of the target region. Sequence the PCR products (e.g., via Sanger sequencing) to confirm the presence of insertions/deletions (indels).

    • Perform Western blotting or qPCR to confirm the absence of Gene 'X' protein or mRNA expression.

  • Phenotypic Assay:

    • Treat both the validated Gene 'X' knockout cells and the parental (wild-type) cells with a dose-response of your thieno[3,2-d]pyrimidine compound.

    • Measure the phenotype of interest (e.g., cell viability, reporter gene expression, etc.).

  • Interpret the Results:

    • Result A: The phenotype is significantly reduced or completely ablated in the knockout cells. This provides strong evidence that the observed phenotype is mediated through your compound's action on the off-target Gene 'X'.

    • Result B: The phenotype is unchanged between wild-type and knockout cells. This suggests that Gene 'X' is not responsible for the observed effect, and you should investigate other potential off-targets identified in your screen.

References

  • Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2015). Target validation using chemical probes. Nature Chemical Biology, 11(3), 195–199. [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769–795. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Fedorov, O., Müller, S., & Knapp, S. (2010). The (un)targeted cancer kinome. Nature Chemical Biology, 6(3), 166–169. [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353–377. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Krick, A., & Lin, D. C. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Clinical Cancer Research, 19(1), 86–96. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S. R., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Lochner, S., & Jorda, R. (2021). Recent Developments in Covalent Kinase Inhibitors. Molecules, 26(11), 3126. [Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., D'Angelo, Y., & Martinez Molina, D. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Rauh, D., & Shokat, K. M. (2007). Structure-based design of selective kinase inhibitors. Current Opinion in Chemical Biology, 11(5), 480–486. [Link]

  • Savitski, M. M., Reinhard, F. B., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Martinez Molina, D., Jafari, R., Dovega, R. B., Klaeger, S., Kuster, B., Nordlund, P., Bantscheff, M., & Drewes, G. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Off Target Effect - Massive Bio. (2026, January 6). [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). [Link]

  • Lead Optimization of Therapeutic Small Molecules: From Drug Target to Clinical Candidate Selection—Strategies and Decision Making - Society of Toxicology (SOT). (2018, March 11). [Link]

  • 7-(2,5-dimethylbenzenesulfonyl)-6-(piperidin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. (n.d.). [Link]

  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC. (n.d.). [Link]

  • Discovery of 3H-benzo[13][16]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed. (2009, November 12). [Link]

  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC. (n.d.). [Link]

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC. (n.d.). [Link]

  • Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells - RSC Publishing. (n.d.). [Link]

  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing). (2021, January 12). [Link]

  • Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads - MDPI. (2017, May 12). [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Thienopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As analytical scientists and drug development professionals, encountering chromatographic distortions like peak tailing can compromise quantification accuracy, resolution, and system suitability.

This guide provides a deep-dive into resolving peak tailing specifically for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one . By understanding the intrinsic chemical liabilities of this molecule—namely its basic nitrogen atoms, potential for lactam-lactim tautomerism, and hydrophobicity—we can engineer a self-validating chromatographic method.

Diagnostic Logic: Isolating the Root Cause

Before altering mobile phases or discarding columns, you must determine whether the tailing is a physical system issue or a chemical interaction [1]. The workflow below outlines a self-validating diagnostic process.

TroubleshootingWorkflow A Observe Peak Tailing: Thienopyrimidine Derivative B Inject Neutral Probe (e.g., Toluene/Uracil) A->B C Does the neutral probe tail? B->C D Physical Issue: Column Void, Fittings, or Mass Overload C->D  Yes   E Chemical Issue: Silanol Interaction or Tautomerization C->E  No   F Action: Replace Frit/Column, Reduce Injection Volume D->F G Action: Optimize pH, Add TEA, or Increase Temp E->G

Fig 1. Diagnostic decision tree for isolating physical vs. chemical HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit severe tailing compared to standard aromatic compounds? A: The tailing is primarily driven by two structural features:

  • Secondary Silanol Interactions: The thienopyrimidine core contains basic nitrogen atoms. Standard silica-based stationary phases possess residual, unbonded silanol groups (Si-OH) which become ionized (Si-O⁻) at mid-to-high pH[2]. The positively charged or highly polar basic nitrogens of your analyte undergo strong ion-exchange interactions with these silanols, acting like "velcro" and causing the rear of the peak to drag[1].

  • Lactam-Lactim Tautomerization: The pyrimidin-4(3H)-one moiety can exist in equilibrium between a lactam (NH-C=O) and a lactim (N=C-OH) form. If the kinetic rate of this interconversion is slow relative to the chromatographic timescale, the two forms interact differently with the stationary phase, resulting in peak broadening or a distinct tail.

Q2: How can I definitively prove the tailing is a chemical interaction and not a failing column? A: Utilize a Neutral Probe Test . Inject a purely neutral, hydrophobic compound (such as toluene) under your current method conditions. Neutral compounds cannot undergo acid-base interactions with silanols[1].

  • Causality Check: If the toluene peak is perfectly symmetrical (Asymmetry factor 1.0) but your thienopyrimidine tails, the issue is strictly chemical. If toluene also tails, you have a physical void in the column bed, extra-column volume, or a mass overload issue[3].

Q3: What is the optimal mobile phase strategy to suppress secondary interactions for this compound? A: The most effective strategy is a combination of pH control and silanol masking agents .

  • pH Control: Operating at a pH that is at least 2 units away from the pKa of your basic nitrogen atoms ensures the molecule is fully unionized or fully ionized, preventing partial ionization states that lead to tailing[4].

  • Silanol Masking: Adding a small, highly basic amine like Triethylamine (TEA) (0.1% v/v) to the mobile phase is a proven technique[5]. TEA outcompetes the bulky thienopyrimidine derivative for the acidic silanol sites on the silica surface, saturating them and allowing your target analyte to elute cleanly based on hydrophobic interactions alone[6].

Step-by-Step Troubleshooting Protocols

Protocol A: Silanol Masking & pH Optimization

This protocol is designed to eliminate chemical tailing caused by basic nitrogen interactions with residual silanols.

Step 1: Baseline Assessment

  • Prepare a standard solution of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (e.g., 0.1 mg/mL in mobile phase).

  • Inject 5 µL onto your current reversed-phase column (e.g., standard C18) using a generic gradient (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid).

  • Record the USP Tailing Factor ( Tf​ ) and Asymmetry Factor ( As​ ).

Step 2: Implement Triethylamine (TEA) Masking

  • Prepare a new aqueous mobile phase: Water containing 0.1% v/v Triethylamine (TEA)[5].

  • Adjust the pH of this aqueous phase to pH 6.5 - 7.0 using Phosphoric Acid ( H3​PO4​ )[5]. This ensures the TEA is protonated and can effectively bind to ionized silanols.

  • Prepare the organic mobile phase: Acetonitrile containing 0.1% v/v TEA.

  • Flush the system and column with the new mobile phases for at least 20 column volumes to ensure complete equilibration.

Step 3: Re-evaluation

  • Inject the standard solution again.

  • Compare the new Tf​ and As​ to the baseline. If the tailing was caused by silanol interactions, the peak will now be sharp and symmetrical ( Tf​≤1.2 ).

Protocol B: Mitigating Lactam-Lactim Tautomerization

If Protocol A fails to resolve the tailing, the issue may be kinetic tautomerization of the pyrimidin-4(3H)-one ring.

Step 1: Temperature Elevation

  • Increase the column compartment temperature from ambient (25°C) to 45°C - 50°C .

  • Causality Check: Higher thermal energy increases the kinetic rate of interconversion between the lactam and lactim tautomers. When this rate becomes significantly faster than the chromatographic separation timescale, the two forms elute as a single, time-averaged, sharp peak.

Step 2: Column Selection (Base-Deactivated)

  • If high temperature is undesirable for stability reasons, switch to a "Type B" Base-Deactivated C18 column or a Hybrid-Silica column [1][4][6].

  • These columns are manufactured using high-purity silica and employ extensive endcapping and steric protection to physically block access to residual silanols[1], minimizing secondary interactions even without TEA.

Quantitative Data & Metrics

The table below summarizes the expected outcomes when optimizing conditions for basic thienopyrimidine derivatives.

Column TypeMobile Phase AdditivepHColumn TempExpected USP Tailing Factor ( Tf​ )Resolution/Peak Shape
Standard Type A C180.1% Formic Acid~2.725°C> 2.0 (Severe Tailing)Broad, dragging tail
Standard Type A C180.1% TEA (pH adjusted)6.525°C1.2 - 1.4 (Slight Tailing)Improved, silanols masked
Base-Deactivated Type B C180.1% Formic Acid~2.725°C1.1 - 1.3 (Acceptable)Sharp, minimal tailing
Base-Deactivated Type B C180.1% Formic Acid~2.750°C 0.95 - 1.05 (Ideal) Perfectly symmetrical (tautomerism resolved)

References

  • Troubleshooting Peak Tailing in LC | High Performance Liquid Chromatography. Scribd. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • WHY HPLC PEAK TAILS? | PEAK TAILING PROBLEM IN HPLC. YouTube. Available at:[Link]

  • Home | HPLC Calculator. Khemit. Available at:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. PMC (NIH). Available at:[Link]

Sources

Technical Support Center: Optimizing Oral Bioavailability of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the DMPK & Formulation Technical Support Center. This guide provides actionable, step-by-step troubleshooting for optimizing the oral bioavailability ( F ) of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and its structural analogs.

Thienopyrimidinone scaffolds are privileged structures in kinase inhibition (e.g., PIM, PI3K, ROCK)[1], but they frequently suffer from poor aqueous solubility, high first-pass metabolism, and efflux transporter liabilities[2]. As an Application Scientist, I have structured this guide to help you diagnose the exact causality behind your compound's pharmacokinetic bottlenecks and implement field-proven, self-validating solutions.

Part 1: Quantitative Data Summary

Before troubleshooting, benchmark your compound against the typical pharmacokinetic parameters observed for the thieno[3,2-d]pyrimidin-4(3H)-one class.

Pharmacokinetic ParameterTypical Unoptimized BaselineTarget for >30% Oral Bioavailability ( F )Primary Optimization Strategy
Kinetic Solubility (pH 6.5) < 10 µg/mL> 50 µg/mLAmorphous Solid Dispersion (ASD), Salt Screening
Caco-2 Permeability ( Papp​ ) 0.5−2.0×10−6 cm/s> 10×10−6 cm/sReduce Polar Surface Area (PSA), N-methylation
Intrinsic Clearance ( CLint​ HLM) > 80 µL/min/mg< 20 µL/min/mgBlock benzylic oxidation sites, Scaffold hopping
Efflux Ratio (Caco-2 B-A/A-B) > 5.0 (High Efflux)< 2.5Add steric bulk to disrupt P-gp binding
Part 2: Bioavailability Optimization Decision Tree

Use the following diagnostic matrix to isolate whether your bioavailability drop-off is driven by dissolution, permeability, or hepatic clearance.

G Start Evaluate Oral Bioavailability (F%) 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Split Start->Split Sol Aqueous Solubility (SGF / FaSSIF) Split->Sol Perm Permeability (Caco-2 / PAMPA) Split->Perm Metab Metabolic Stability (HLM / RLM) Split->Metab LowSol Poor Solubility (< 50 µg/mL) Sol->LowSol If Low LowPerm Poor Permeability (Papp < 1x10^-6 cm/s) Perm->LowPerm If Low HighClear High Clearance (CLint > 50 µL/min/mg) Metab->HighClear If High FixSol Action: ASD Formulation or Salt Screening LowSol->FixSol FixPerm Action: Reduce PSA or Block Efflux (P-gp) LowPerm->FixPerm FixMetab Action: Fluorinate Dimethylphenyl Soft Spots HighClear->FixMetab

Fig 1: Decision matrix for diagnosing and resolving oral bioavailability bottlenecks.

Part 3: Troubleshooting Guides (Experimental Protocols)
Protocol A: Diagnosing and Overcoming CYP-Mediated High First-Pass Clearance

The Causality: The 2,5-dimethylphenyl moiety at the C7 position contains two benzylic methyl groups. Benzylic C-H bonds have low bond dissociation energies, making them highly susceptible to hydrogen abstraction and subsequent rebound hydroxylation by the heme iron of CYP450 enzymes (particularly CYP3A4). This leads to rapid hepatic clearance and low oral exposure[3].

Self-Validating Methodology:

  • Incubation: Incubate 1 µM of the compound with Human Liver Microsomes (HLM) at a 1 mg/mL protein concentration in 0.1 M phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM at 37°C. Validation Step: Run Verapamil concurrently as a high-clearance positive control to validate microsomal activity.

  • Quenching & Sampling: At t=0,15,30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Metabolite ID (MetID): Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Look for a +16 Da (hydroxylation) or +32 Da (dihydroxylation) mass shift fragmenting specifically around the 2,5-dimethylphenyl ring.

  • Remediation: If benzylic oxidation is confirmed, synthesize analogs replacing the methyl groups with metabolically stable bioisosteres (e.g., chloro or trifluoromethyl groups). Alternatively, scaffold hopping from a thienopyrimidine to a pyrrolopyrimidine has been shown to improve metabolic stability from 4% to 65% remaining after incubation[4].

Protocol B: Resolving pH-Dependent Solubility Drop-offs in the GI Tract

The Causality: The thieno[3,2-d]pyrimidin-4(3H)-one core features a tautomeric NH/C=O system. It is weakly basic, meaning it may dissolve well in the acidic stomach (pH 1.2) but precipitate rapidly upon entry into the neutral intestine (pH 6.5). This destroys the concentration gradient required for passive absorption.

Self-Validating Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Gastric Simulation: Spike the compound into Simulated Gastric Fluid (SGF, pH 1.2) to a target concentration of 100 µg/mL. Incubate at 37°C for 30 minutes.

  • Precipitation Transfer Assay: Perform a 1:1 dilution of the SGF solution into Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to simulate gastric emptying.

  • Kinetic Monitoring: Monitor the solution via nephelometry (light scattering) or HPLC over 120 minutes. Validation Step: A sudden spike in light scattering indicates crystal nucleation and precipitation.

  • Remediation: If rapid precipitation occurs, formulate the compound as an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS or PVP-VA. These polymers inhibit crystal lattice formation, maintaining a supersaturated state in the intestinal lumen long enough for absorption to occur.

Part 4: Frequently Asked Questions (FAQs)

Q: My compound shows excellent Caco-2 permeability ( Papp​>15×10−6 cm/s) and good metabolic stability, but in vivo oral exposure in rodents is still <5%. What is the likely culprit? A: This paradox usually points to high biliary excretion or efflux transporter liability. Thienopyrimidines are frequent substrates for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Run a bidirectional Caco-2 assay and calculate the Efflux Ratio ( ER=Papp,B−A​/Papp,A−B​ ). An ER > 2.5 indicates the compound is being actively pumped back into the gut lumen. Consider adding steric bulk near the thienopyrimidine core to disrupt P-gp binding pocket interactions.

Q: How can I block CYP450-mediated oxidation on the 2,5-dimethylphenyl moiety without losing target affinity? A: The methyl groups are classic metabolic "soft spots." Employ a "fluorine scan." Substitute the C2 or C5 methyl groups with a CF3​ group; the high strength of the C-F bond resists CYP-mediated hydrogen abstraction. If the CF3​ group is too bulky for your target's hydrophobic binding pocket, replace the methyl with a chlorine atom. Chlorine offers a nearly identical steric volume (van der Waals radius) to a methyl group but is metabolically inert.

Q: Does the 3H-one moiety of the thienopyrimidine core limit permeability due to hydrogen bonding? A: Yes. The N3-H acts as a hydrogen bond donor (HBD), and the C4=O acts as a hydrogen bond acceptor (HBA). High HBD counts increase the desolvation energy required for the molecule to shed water and cross lipophilic cell membranes. If the N3-H is not strictly required for target binding (e.g., if it does not interact with the kinase hinge region[1]), consider N-methylation to reduce the Polar Surface Area (PSA) and improve passive transcellular permeability.

Part 5: References
  • Discovery of 3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as Potent, Highly Selective, and Orally Bioavailable Inhibitors of the Human Protooncogene Proviral Insertion Site in Moloney Murine Leukemia Virus (PIM) Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and biological evaluation of novel thienopyrimidine derivatives as diacylglycerol acyltransferase 1 (DGAT-1) inhibitors Source: PubMed Central (Taylor & Francis) URL:[Link]

  • Novel pyrrolopyrimidine analogues as potent dipeptidyl peptidase IV inhibitors based on pharmacokinetic property-driven optimization Source: PubMed (Elsevier) URL:[Link]

Sources

Technical Support Center: Stability of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for assessing the human plasma stability of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including foundational principles, detailed experimental protocols, and robust troubleshooting advice to ensure the generation of accurate and reliable data.

Part 1: Foundational FAQs - Understanding the Science

This section addresses fundamental questions regarding plasma stability and the chemical class of the compound .

Q1: What is an in vitro plasma stability assay and why is it a critical experiment in drug discovery?

An in vitro plasma stability assay is a fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) experiment that measures the degradation of a test compound over time in plasma.[1] It is a critical early-stage screen for several reasons:

  • Predicting In Vivo Efficacy: Compounds that degrade rapidly in plasma are likely to have a short half-life in the body, which can lead to poor in vivo efficacy.[1]

  • Informing Dosing Regimens: Understanding a compound's stability helps in predicting its pharmacokinetic profile, which is essential for designing appropriate dosing schedules.

  • Interpreting Other In Vitro Data: High instability can confound the results of other assays, such as plasma protein binding studies, leading to misinterpretation of a compound's properties.[1]

  • Screening Prodrugs: Conversely, for prodrugs, this assay is essential to confirm their intended rapid conversion to the active form in plasma.[2]

Q2: What are the primary factors that influence the stability of a small molecule like 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in human plasma?

The stability of a compound in plasma is governed by a combination of chemical and biological factors.[2][3] Key influencers include:

  • Enzymatic Degradation: Plasma contains various enzymes, primarily esterases and proteases, that can metabolize susceptible compounds. Functional groups like esters, amides, and lactams are particularly prone to enzymatic hydrolysis.[1]

  • Chemical Reactivity: The intrinsic chemical nature of the molecule dictates its susceptibility to non-enzymatic hydrolysis or other reactions at the physiological pH (around 7.4) of plasma.[2][3]

  • Physicochemical Properties: Factors such as a compound's solubility, lipophilicity, and ionization state can influence its interaction with plasma proteins and enzymes, indirectly affecting its stability.[2][4]

  • Experimental Conditions: Temperature and pH are critical experimental variables. Assays are conducted at 37°C to mimic physiological conditions, but deviations can accelerate or slow degradation rates.[2][3][5]

Q3: What is the general metabolic profile of the thienopyrimidine scaffold?

Thienopyrimidines are heterocyclic compounds structurally related to biogenic purines, making them a scaffold of significant interest in medicinal chemistry.[6][7] While the fused ring system itself is generally robust, metabolic transformations often occur on substituent groups. For related thienopyridine prodrugs like clopidogrel, metabolism is essential for activation and is primarily mediated by hepatic cytochrome P-450 (CYP) enzymes.[8] In the context of an in vitro plasma stability assay, the focus is on plasma enzymes rather than hepatic CYPs. However, for the specific compound 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, potential metabolic liabilities would include:

  • Oxidation: The dimethylphenyl group, specifically the methyl substituents, could be susceptible to oxidative metabolism (e.g., hydroxylation) if relevant enzymes are present and active in the plasma matrix.

  • Hydrolysis: The pyrimidinone ring contains an amide-like bond. While amides are generally more stable to hydrolysis than esters, this remains a potential, though often slow, degradation pathway in plasma.[1]

Part 2: Experimental Design & Protocol

This section provides a detailed, self-validating protocol for assessing the plasma stability of the target compound.

Q4: How do I design and execute a reliable in vitro plasma stability assay for this compound?

A robust assay requires careful planning, precise execution, and the inclusion of proper controls. The goal is to measure the disappearance of the parent compound over a set time course.

Detailed Step-by-Step Experimental Protocol

1. Preparation of Reagents and Compound:

  • Human Plasma: Use pooled human plasma from multiple donors (available commercially) containing an anticoagulant (e.g., K2EDTA, Sodium Heparin). Thaw frozen plasma on ice immediately before use.[9]

  • Test Compound Stock Solution: Prepare a 10 mM stock solution of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in 100% DMSO.

  • Working Solution: Create an intermediate working solution by diluting the stock solution in a suitable solvent (e.g., Acetonitrile/Water 50:50) to achieve a final incubation concentration of typically 1 µM. The final DMSO concentration in the incubation should be kept low (≤ 1%) to avoid impacting enzyme activity.[10]

  • Control Compounds: Prepare stock and working solutions for a known stable compound (e.g., Verapamil) and a known unstable compound (e.g., Propantheline or a suitable ester-containing drug) to serve as positive and negative controls for the assay's integrity.

  • Quenching Solution: Prepare a cold (4°C) protein precipitation solution, typically acetonitrile (ACN), containing an analytical internal standard (IS). The IS should be a structurally similar, stable compound that is not present in the samples and has a different mass-to-charge ratio (m/z) to avoid interference.

2. Incubation Procedure:

  • Aliquot plasma into microcentrifuge tubes or a 96-well plate, one for each time point and replicate.

  • Pre-warm the plasma aliquots in an incubator or water bath at 37°C for 5-10 minutes.[9]

  • To initiate the reaction, add a small volume of the test compound working solution to the pre-warmed plasma. Vortex gently to mix. This is your Time 0 point.

  • Immediately remove an aliquot from the Time 0 sample and add it to a tube containing the cold quenching solution (typically at a 1:3 or 1:4 ratio, e.g., 50 µL plasma to 200 µL ACN with IS). Vortex thoroughly. This stops the enzymatic reaction.

  • Place the remaining incubation plate/tubes back into the 37°C incubator.

  • Repeat the sampling and quenching process at subsequent time points (e.g., 15, 30, 60, and 120 minutes).[1][9]

3. Sample Processing:

  • Once all time points are collected and quenched, centrifuge the samples at high speed (e.g., >3000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant, which contains the analyte and internal standard, to a new 96-well plate or HPLC vials for analysis.

Workflow for In Vitro Plasma Stability Assay

G cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_process 3. Analysis prep_stock Prepare 10 mM Stock (Compound in DMSO) initiate Initiate Reaction (Add Compound to Plasma) prep_stock->initiate prep_plasma Thaw & Aliquot Human Plasma prewarm Pre-warm Plasma at 37°C prep_plasma->prewarm prep_controls Prepare Controls (Stable & Unstable) prewarm->initiate timepoint_0 T=0: Quench Sample (Add to cold ACN + IS) initiate->timepoint_0 incubate Incubate at 37°C initiate->incubate centrifuge Centrifuge to Pellet Proteins timepoint_0->centrifuge timepoint_x T=X: Quench Samples (e.g., 15, 30, 60, 120 min) incubate->timepoint_x timepoint_x->centrifuge analyze Analyze Supernatant via LC-MS/MS centrifuge->analyze calculate Calculate % Remaining & Half-Life (t½) analyze->calculate

Caption: Standard workflow for an in vitro plasma stability assay.

Data Analysis
  • Quantification: Analyze the samples using a validated LC-MS/MS method.[11][12]

  • Peak Area Ratios: For each sample, determine the peak area of the test compound and the internal standard. Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).

  • Calculate Percent Remaining: Normalize the peak area ratio at each time point to the average ratio at Time 0.

    • % Remaining = (Peak Area Ratio at Time 't' / Peak Area Ratio at Time 0) * 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k).

    • t½ = -0.693 / k

Time (min)Replicate 1 (% Remaining)Replicate 2 (% Remaining)Average (% Remaining)
0100100100
1598.599.198.8
3095.296.095.6
6088.789.589.1
12079.180.379.7
Caption: Example data table for presenting plasma stability results.

Part 3: Analytical Methodology & Troubleshooting

Q5: What is the gold standard for quantifying the compound in plasma samples?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is universally regarded as the gold standard for quantifying small molecules in complex biological matrices like plasma.[11][12] Its widespread use is due to its exceptional sensitivity, selectivity, and robustness.

  • Sensitivity: LC-MS/MS can achieve extremely low limits of quantitation (LOQs), often in the low pg/mL range, which is crucial for accurately measuring compound concentrations.[12]

  • Selectivity: The use of Multiple Reaction Monitoring (MRM) allows the instrument to specifically monitor a unique precursor-to-product ion transition for the target analyte, minimizing interference from other matrix components.[11]

  • Sample Preparation: The most common sample preparation technique for this assay is protein precipitation , as described in the protocol. It is fast, effective, and removes the bulk of proteins that can interfere with the analysis. For cleaner samples or higher sensitivity needs, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed.[11][13]

ParameterTypical Starting ConditionRationale
Chromatography Reversed-Phase C18 columnGood retention for moderately lipophilic compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidVolatile additives that aid in ionization.
Ionization Mode Electrospray Ionization (ESI)Suitable for polar and thermally labile small molecules.[11]
MS Mode Positive Ion ModeThe pyrimidinone structure contains basic nitrogens likely to accept a proton.
Detection Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity for quantification.[11]
Caption: Typical starting parameters for LC-MS/MS method development.
Troubleshooting Guide

Q6: My results show high variability between replicates. What went wrong?

  • Possible Cause: Inconsistent timing of sample quenching, temperature fluctuations during incubation, or imprecise pipetting.

  • Recommended Solution:

    • Standardize all processing times meticulously. Use a multichannel pipette for simultaneous additions where possible.

    • Ensure the incubator or water bath maintains a stable 37°C throughout the experiment.

    • Verify pipette calibration. Check internal quality control samples to see if the issue is widespread.[14]

Q7: My compound shows significant loss (>20%) at the Time 0 point. What does this mean?

  • Possible Cause 1: Non-Specific Binding. The compound may be adsorbing to the walls of the plastic tubes or plates.[15]

    • Solution: Consider using low-bind polypropylene labware. You can also include a small percentage of organic solvent or a surfactant in the sample matrix if compatible with the assay.

  • Possible Cause 2: Extreme Instability. The compound may be degrading instantaneously upon contact with plasma enzymes or due to pH shock.

    • Solution: Analyze the T=0 sample immediately. If instability is confirmed, this is a critical finding for the compound's profile.

  • Possible Cause 3: Instability During Sample Processing. The compound might be unstable in the post-quenching supernatant (e.g., at room temperature on the autosampler).

    • Solution: Keep processed samples chilled (4°C) in the autosampler and analyze them as quickly as possible. Perform a separate stability test of the compound in the final supernatant.

Q8: I am not detecting any compound at any time point, but my positive control worked. What should I check?

  • Possible Cause 1: Extremely Rapid Degradation. The compound's half-life might be less than the shortest time point measured.

    • Solution: Redesign the experiment with much shorter, earlier time points (e.g., 0, 1, 5, 10, 15 minutes).

  • Possible Cause 2: Poor Extraction Recovery. The compound may not be soluble in the quenching solvent (acetonitrile) or may have crashed out with the proteins.

    • Solution: Test different protein precipitation solvents (e.g., methanol, acetone). Alternatively, develop a more robust LLE or SPE method.

  • Possible Cause 3: Severe Matrix Effects. Components in the plasma extract may be suppressing the ionization of your compound in the mass spectrometer.[13]

    • Solution: Infuse the compound post-column while injecting a blank plasma extract to observe any signal suppression at the compound's retention time.[13] Adjusting chromatography to move the compound away from interfering peaks or using a cleaner extraction method like SPE can mitigate this.

Troubleshooting Logic Flow

G node_end node_end start Assay Fails check_pos Positive Control OK? start->check_pos check_t0 T=0 Recovery >80%? check_pos->check_t0 Yes end_reagent Potential Reagent or Master Mix Failure. Recast reagents & repeat. check_pos->end_reagent No check_rep Replicates Consistent (CV <15%)? check_t0->check_rep Yes end_binding Non-specific binding, processing instability, or severe matrix effects. Investigate recovery. check_t0->end_binding No end_valid Data Appears Valid check_rep->end_valid Yes end_process Inconsistent pipetting, timing, or temperature. Refine technique. check_rep->end_process No

Caption: A logic diagram for troubleshooting plasma stability assays.

References

  • Metabolic pathways for the transformation of thienopyridines to their active metabolites. (n.d.). ResearchGate. [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. SCIEX. [Link]

  • Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. Creative Bioarray. [Link]

  • Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Lirias. [Link]

  • Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery. [Link]

  • Vogeser, M., & Seger, C. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC–MS/MS. RSC Publishing. [Link]

  • Evotec (Cyprotex). (n.d.). Plasma Stability Assay. Evotec. [Link]

  • Anapharm Bioanalytics. (n.d.). Considerations to properly assess drug stability within biological samples. Anapharm Bioanalytics. [Link]

  • Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Chemical Substance Information. (n.d.). 7-(2,5-dimethylbenzenesulfonyl)-6-(piperidin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. ECHA. [Link]

  • Le, T. T., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. MDPI. [Link]

  • Early, J. O., et al. (n.d.). Evolution of a thienopyrimidine antitubercular relying on medicinal chemistry and metabolomics insights. PMC. [Link]

  • Barupal, D. K., & Fiehn, O. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. ACS Publications. [Link]

  • Thienopyrimidines: Synthesis, Properties, and Biological Activity. (2025, August 6). ResearchGate. [Link]

  • Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. [Link]

  • Kelly, M. J., et al. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. [Link]

  • 2-(4-Hydroxy-3,5-Dimethylphenyl)-7-Methyl-5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-D]pyrimidin-4(3h)-One. (n.d.). PubChem. [Link]

  • Al-Hilal, T. A., & Alam, F. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC. [Link]

  • Discovery of 3H-benzo[2][16]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. (2009). PubMed. [Link]

  • Schneider, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

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  • Assay Troubleshooting. (n.d.). MB - About. [Link]

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Validation & Comparative

Comparative efficacy of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and gefitinib

Both gefitinib and 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one demonstrate activity as EGFR tyrosine kinase inhibitors. Gefitinib is a well-characterized, clinically approved drug with proven efficacy against EGFR-mutant NSCLC. [1][30]The investigational compound, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, based on its thienopyrimidine scaffold, shows promise as a potent EGFR inhibitor. [12] Further head-to-head studies are required to fully elucidate the comparative efficacy, selectivity, and resistance profiles of these two compounds. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis. The development of novel thienopyrimidine derivatives remains an active area of research with the potential to yield next-generation kinase inhibitors with improved therapeutic indices. [8][10][11][13]

References

  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. [Link]

  • Gefitinib - Wikipedia. [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. [Link]

  • What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]

  • The A549 Xenograft Model for Lung Cancer - Melior Discovery. [Link]

  • Gefitinib ('Iressa', ZD1839) and new epidermal growth factor receptor inhibitors - PMC. [Link]

  • Gefitinib Inhibits the Growth and Invasion of Urothelial Carcinoma Cell Lines in which Akt and MAPK Activation Is Dependent on Constitutive Epidermal Growth Factor Receptor Activation - AACR Journals. [Link]

  • Lung Cancer Xenograft - Altogen Labs. [Link]

  • Antitumor Activity of the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor Gefitinib (ZD1839, Iressa) in Non–Small Cell Lung Cancer Cell Lines Correlates with Gene Copy Number and EGFR Mutations but not EGFR Protein Levels - AACR Journals. [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]

  • EGFR Assays & Drug Discovery Services - Reaction Biology. [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. [Link]

  • Lung Cancer PDX Models: Enhancing Agent Efficacy Evaluation for Clinical Trials. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]

  • Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. [Link]

  • In Vitro and In Vivo Characterization of Irreversible Mutant-Selective EGFR Inhibitors That Are Wild-Type Sparing - AACR Journals. [Link]

  • Measuring Cell Viability / Cytotoxicity - dojindo. [Link]

  • Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor - PubMed. [Link]

  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC. [Link]

  • Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC. [Link]

  • Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed. [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study - PMC. [Link]

  • Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). [Link]

  • Structure-Based Molecular Docking and ADME Profiling of Novel Thienopyrimidines as Dual VEGFR/EGFR Inhibitors in Colorectal Cancer - | World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed. [Link]

  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - MDPI. [Link]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. [Link]

  • Gefitinib derivatives and drug-resistance: A perspective from molecular dynamics simulations - PubMed. [Link]

  • Synthesis of novel gefitinib‐based derivatives and their anticancer activity - ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC. [Link]

  • Development of EGFR and ALK Inhibitors for Lung Cancer, with Dr. Nathanael S. Gray. [Link]

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A Senior Application Scientist's Guide to Validating Drug Mechanisms: A Comparative Analysis of CRISPR-Cas9 and shRNA for the Novel mTORC1 Inhibitor, TPD-431

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, identifying a novel compound with promising therapeutic activity is merely the first step. The critical, and often more challenging, phase is the rigorous validation of its mechanism of action (MoA). An unambiguous understanding of how a drug engages its target and modulates downstream pathways is paramount for clinical success and regulatory approval. This guide provides an in-depth, comparative framework for MoA validation, centered on a hypothetical novel compound, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which we will refer to as TPD-431.

Our preliminary screening data suggests that TPD-431 potently inhibits cell proliferation in various cancer cell lines by targeting the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism. Specifically, we hypothesize that TPD-431 is a direct and selective inhibitor of the mTORC1 complex. Here, we will compare two powerful gene-editing techniques for validating this hypothesis: the gold-standard CRISPR-Cas9 knockout approach and the more traditional shRNA-mediated knockdown.

Part 1: The Hypothesized Mechanism of TPD-431

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, cell growth, and proliferation. The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2. Our hypothesis is that TPD-431 selectively inhibits mTORC1, thereby preventing the phosphorylation of its key downstream effectors, such as 4E-BP1 and S6K1, leading to a halt in protein synthesis and cell cycle progression.

mTORC1_Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates TSC1_2 TSC1/TSC2 Complex Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 (Hypothesized Target) Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates BP1 4E-BP1 mTORC1->BP1 Phosphorylates mTORC1->BP1 Inactivates 4E-BP1 (relieves inhibition) Translation Protein Synthesis (Cell Growth & Proliferation) S6K1->Translation Promotes BP1->Translation Inhibits (when active) TPD431 TPD-431 TPD431->mTORC1 Inhibits

Caption: Hypothesized mechanism of TPD-431 in the mTORC1 signaling pathway.

Part 2: The Core Principle of Validation by Genetic Ablation

The most definitive way to prove that a compound acts through a specific protein is to demonstrate that the compound loses its effect when that protein is absent. This is the principle behind both CRISPR-Cas9 and shRNA approaches. If TPD-431 truly inhibits mTORC1, then in cells where the mTOR gene is knocked out or its mRNA is degraded, the addition of TPD-431 should have no further effect on the downstream pathway or on cell viability, as the target is already eliminated.

Part 3: Method 1 - CRISPR-Cas9 Mediated Knockout for MoA Validation

CRISPR-Cas9 technology allows for the permanent and complete knockout (KO) of a target gene, in this case, MTOR. This provides an unambiguous "on/off" system to test the drug's dependency on its target.

Experimental Workflow

CRISPR_Workflow cluster_validation Validation Methods gRNA_Design 1. gRNA Design (Target MTOR Exons) Transfection 2. Transfection (Cas9 + gRNA) gRNA_Design->Transfection Selection 3. Single Cell Cloning & Expansion Transfection->Selection Validation 4. Genotypic & Phenotypic Validation Selection->Validation Assay 5. Phenotypic Assays (WT vs. KO + TPD-431) Validation->Assay Sequencing Sanger Sequencing (Confirm Indels) WB Western Blot (Confirm Protein Loss)

Caption: Step-by-step workflow for CRISPR-Cas9 validation of TPD-431's MoA.

Step-by-Step Protocol
  • gRNA Design and Synthesis:

    • Causality: To ensure a functional knockout, guide RNAs (gRNAs) must target a critical early exon of the MTOR gene. This maximizes the probability of a frameshift mutation that results in a premature stop codon and subsequent nonsense-mediated decay of the mRNA.

    • Protocol: Design two to three unique gRNAs targeting exon 3 of MTOR using a validated online design tool (e.g., Synthego, IDT). Synthesize the gRNAs as high-purity, chemically modified single guide RNAs.

  • Cell Line Preparation and Transfection:

    • Causality: A cancer cell line known to be sensitive to mTOR inhibition (e.g., MCF-7 breast cancer cells) is an appropriate model. Transfection efficiency is critical for successful editing.

    • Protocol: Culture MCF-7 cells to 70-80% confluency. Form ribonucleoprotein (RNP) complexes by incubating purified Cas9 nuclease with the synthesized gRNAs. Deliver the RNPs into the cells using electroporation or a lipid-based transfection reagent.

  • Generation of Monoclonal KO Cell Lines:

    • Causality: The transfected cell population is heterogeneous. To ensure a clean genetic background for subsequent assays, it is essential to isolate and expand single cells into clonal populations.

    • Protocol: Two days post-transfection, dilute the cells and plate them into 96-well plates at a density of ~0.5 cells/well (limiting dilution). Culture for 2-3 weeks until visible colonies form. Expand each clone into duplicate plates.

  • Validation of mTOR Knockout:

    • Causality: Validation must occur at both the genomic and protein levels to be trustworthy. Sanger sequencing confirms the presence of insertions/deletions (indels) at the target site, while Western blotting confirms the absence of the target protein.

    • Protocol:

      • Genomic Validation: Lyse cells from one set of expanded clones. Amplify the targeted region of the MTOR gene using PCR. Purify the PCR product and send for Sanger sequencing. Analyze the sequencing chromatograms for evidence of frameshift-inducing indels.

      • Protein Validation: Lyse cells from the corresponding duplicate plates. Perform a Western blot using a validated antibody against mTOR. A true knockout clone will show a complete absence of the mTOR protein band compared to the wild-type (WT) parental cell line.

  • Phenotypic and Mechanistic Assays:

    • Causality: This is the definitive test. If TPD-431 acts on mTOR, its effects on downstream signaling and cell viability should be blunted or absent in the KO cells.

    • Protocol:

      • Western Blot for Downstream Signaling: Treat WT and validated MTOR KO cells with a dose-range of TPD-431 for 2 hours. Analyze cell lysates by Western blot for phosphorylated S6K1 (p-S6K1) and phosphorylated 4E-BP1 (p-4E-BP1).

      • Cell Viability Assay: Seed WT and MTOR KO cells in 96-well plates. Treat with a dose-range of TPD-431 for 72 hours. Measure cell viability using a colorimetric assay like MTT or a fluorescence-based assay like CellTiter-Glo. Calculate the IC50 value for each cell line.

Part 4: Method 2 - shRNA-Mediated Knockdown (The Comparative Alternative)

Before CRISPR became ubiquitous, RNA interference (RNAi) using short hairpin RNAs (shRNAs) was the standard for reducing gene expression. This method reduces, but does not eliminate, the target protein, a process known as "knockdown."

Experimental Workflow

shRNA_Workflow cluster_validation Validation Methods shRNA_Design 1. shRNA Design & Lentiviral Production Transduction 2. Lentiviral Transduction & Antibiotic Selection shRNA_Design->Transduction Validation 3. Knockdown Validation (Pool of cells) Transduction->Validation Assay 4. Phenotypic Assays (Control vs. KD + TPD-431) Validation->Assay qPCR qPCR (Confirm mRNA reduction) WB Western Blot (Confirm Protein reduction)

Caption: Step-by-step workflow for shRNA-based validation of TPD-431's MoA.

Step-by-Step Protocol
  • shRNA Design and Lentivirus Production:

    • Causality: Lentiviral delivery allows for stable integration of the shRNA cassette into the host genome, ensuring long-term knockdown.

    • Protocol: Design two to three shRNAs targeting the MTOR mRNA sequence. Clone these into a lentiviral vector that also contains a selectable marker (e.g., puromycin resistance). Co-transfect the shRNA vector with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction and Selection:

    • Causality: Antibiotic selection enriches for the population of cells that have been successfully transduced and are expressing the shRNA.

    • Protocol: Transduce MCF-7 cells with the mTOR-targeting lentivirus or a non-targeting control virus. After 48 hours, add puromycin to the culture medium to select for transduced cells.

  • Validation of mTOR Knockdown:

    • Causality: Unlike a knockout, knockdown efficiency can vary. It's crucial to quantify the reduction at both the mRNA and protein levels.

    • Protocol:

      • mRNA Validation (qPCR): Extract total RNA from the stable cell pools. Perform quantitative real-time PCR (qPCR) to measure MTOR mRNA levels relative to a housekeeping gene.

      • Protein Validation (Western Blot): Lyse the stable cell pools and quantify mTOR protein levels by Western blot, comparing to the non-targeting control.

  • Phenotypic and Mechanistic Assays:

    • Causality: Similar to the CRISPR experiment, the goal is to see if reducing the target protein level phenocopies the drug's effect and confers resistance to the drug.

    • Protocol: Perform the same Western blot and cell viability assays as described in the CRISPR protocol, using the stable mTOR knockdown (KD) and non-targeting control (NTC) cell pools.

Part 5: Data Summary & Comparative Analysis

Table 1: Expected Molecular Results
Cell LineTreatmentmTOR Protein Level (% of WT)p-S6K1 Level (% of Untreated WT)
Wild-Type (WT) Vehicle100%100%
Wild-Type (WT) TPD-431 (1 µM)100%15%
MTOR KO Vehicle<1%<5%
MTOR KO TPD-431 (1 µM)<1%<5%
NTC shRNA Vehicle100%100%
mTOR shRNA Vehicle25%30%
mTOR shRNA TPD-431 (1 µM)25%<5%
Table 2: Expected Cell Viability Results (IC50 Values)
Cell LineIC50 of TPD-431Interpretation
Wild-Type (WT) 150 nMBaseline sensitivity.
MTOR KO > 10,000 nMComplete resistance, confirming mTOR is the target.
NTC shRNA 165 nMSimilar to WT, control is valid.
mTOR shRNA 2,500 nMSignificant resistance shift, supporting mTOR as the target.
Comparison of Methodologies
FeatureCRISPR-Cas9 KnockoutshRNA Knockdown
Effect on Gene Permanent gene disruption (knockout).Transient or stable reduction in mRNA (knockdown).
Clarity of Result Unambiguous. Complete loss of protein provides a clear "yes/no" answer.Can be ambiguous. Incomplete knockdown may lead to residual drug effects.
Off-Target Effects Potential for genomic off-targets, but can be minimized with good gRNA design.Known to have significant off-target effects through miRNA-like activity.
Effort & Time More intensive upfront work to generate and validate monoclonal lines.Faster to generate stable pools, but requires continuous selection pressure.
Interpretation Straightforward. A complete loss of drug sensitivity in KO cells is strong evidence.More complex. A partial shift in IC50 is supportive but less definitive.
Best Use Case Gold-standard for definitive target validation.Useful for studying genes that are essential for cell viability (where a full KO would be lethal).

Conclusion and Expert Recommendation

References

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. [Link]

  • Dow, L. E. (2017). Modeling Disease in Vivo with CRISPR/Cas9. Trends in Molecular Medicine, 23(4), 305-317. [Link]

  • Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics, 19(2), 67–80. [Link]

  • Agrawal, N., Dasaradhi, P. V. N., Mohmmed, A., Malhotra, P., Bhatnagar, R. K., & Mukherjee, S. K. (2003). RNA interference: biology, mechanism, and applications. Microbiology and Molecular Biology Reviews, 67(4), 657–685. [Link]

  • Mohr, S. E., Smith, J. A., Shamu, C. E., Neumüller, R. A., & Perrimon, N. (2014). RNAi screening comes of age: improved techniques and promising screens. Nature Reviews Molecular Cell Biology, 15(9), 591–600. [Link]

A Guide to Ensuring Reproducibility in Kinase Assays: A Case Study with 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the precise and reproducible measurement of kinase activity is paramount.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1][2] The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases.[3][4][5] This guide provides a comprehensive framework for establishing a robust and reproducible kinase assay, using the representative compound 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one as a case study. We will delve into the rationale behind experimental choices, compare alternative methodologies, and provide detailed protocols to ensure the generation of high-quality, reliable data for researchers in drug development and chemical biology.

Foundational Principles of a Reproducible Kinase Assay

Before delving into a specific protocol, it is crucial to understand the cornerstones of a reproducible kinase assay. The primary objective is to accurately measure the transfer of a phosphate group from ATP to a specific substrate, catalyzed by the kinase of interest.[1] Achieving reproducibility necessitates meticulous attention to several key factors:

  • High-Quality Reagents: The purity and stability of the kinase, substrate, and ATP are non-negotiable.[1][2] Impurities can lead to altered reaction kinetics and assay interference.

  • Optimized Reaction Conditions: Factors such as buffer composition, pH, temperature, and incubation time must be carefully optimized and standardized.[1][6]

  • Appropriate Controls: The inclusion of positive and negative controls is essential for data validation and interpretation.[2]

  • Selection of an Appropriate Assay Format: The choice of detection technology should align with the experimental goals, considering factors like sensitivity, throughput, and potential for compound interference.[1][7]

Characterizing the Investigational Compound: 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

While specific kinase targets for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one are not extensively documented in the public domain, the thieno[3,2-d]pyrimidine core is known to be a versatile scaffold for kinase inhibitors. For instance, derivatives have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3).[5] For the purpose of this guide, we will proceed with a hypothetical scenario where this compound is being evaluated as a potential inhibitor of a purified, recombinant tyrosine kinase.

Recommended Protocol: A Luminescence-Based ADP-Glo™ Kinase Assay

For its high sensitivity, broad dynamic range, and scalability, a luminescence-based assay that quantifies ADP production, such as the ADP-Glo™ Kinase Assay, is an excellent choice for characterizing the inhibitory potential of novel compounds.[8][9] This format measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[9]

Experimental Workflow

The following diagram illustrates the workflow of the proposed ADP-Glo™ kinase assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Reagents Prepare Reagents: - Kinase - Substrate - ATP - Compound Dilutions Plate_Setup Plate Setup (384-well): - Add Compound/Vehicle - Add Kinase Reagents->Plate_Setup Dispense Reaction_Start Initiate Reaction: Add ATP/Substrate Mix Plate_Setup->Reaction_Start Transfer Incubation Incubate at 30°C Reaction_Start->Incubation Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Generation Generate Luminescent Signal: Add Kinase Detection Reagent Stop_Reaction->Signal_Generation Read_Plate Read Luminescence Signal_Generation->Read_Plate

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Step-by-Step Methodology

Materials:

  • Purified recombinant kinase (e.g., FAK)

  • Poly-Glu,Tyr (4:1) peptide substrate

  • ATP

  • 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO

  • 384-well white, opaque microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one in 100% DMSO. Create a serial dilution series in DMSO to achieve the desired final concentrations for the assay.

  • Reagent Preparation:

    • Thaw kinase, substrate, and ATP on ice.

    • Prepare the kinase solution in Kinase Assay Buffer to a 2X final concentration.

    • Prepare the substrate/ATP solution in Kinase Assay Buffer to a 2X final concentration. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

  • Assay Plate Setup:

    • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.[10]

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.

    • Mix the plate gently.

    • Incubate at 30°C for 60 minutes. Incubation time may require optimization.[10]

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

Data Analysis

The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity. The percentage of inhibition can be calculated for each compound concentration relative to the vehicle control. An IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, can then be determined by fitting the data to a four-parameter logistic curve.

Comparison with Alternative Kinase Assay Formats

While the ADP-Glo™ assay offers many advantages, other formats may be suitable depending on the specific research question and available resources. The table below provides a comparison of common kinase assay technologies.

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate ([γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[8]Considered the "gold standard" for sensitivity and direct measurement.[11]Requires handling of radioactive materials, specialized equipment, and waste disposal.[8][9]
Fluorescence-Based Assays (e.g., TR-FRET) Utilizes fluorescence resonance energy transfer (FRET) between a donor and acceptor fluorophore.[6] Phosphorylation of a substrate brings the fluorophores into proximity, generating a FRET signal.[11]Homogeneous, high-throughput format with good sensitivity.[6][12]Susceptible to interference from fluorescent compounds.[1][6]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.[9]High sensitivity, broad dynamic range, and less interference from colored or fluorescent compounds.[8][9]Indirect measurement of phosphorylation; can be susceptible to inhibitors of the coupling enzymes.
Antibody-Based Assays (e.g., ELISA) Utilizes phospho-specific antibodies to detect the phosphorylated substrate.[13][14]High specificity.Often requires multiple wash steps, making it lower throughput.

The following diagram illustrates the decision-making process for selecting an appropriate kinase assay format.

Assay_Selection Start Define Experimental Goal HTS High-Throughput Screening? Start->HTS Sensitivity High Sensitivity Required? HTS->Sensitivity Yes ELISA Antibody-Based (e.g., ELISA) HTS->ELISA No Radiometric Radiometric Assay Sensitivity->Radiometric Highest Luminescence Luminescence-Based (e.g., ADP-Glo™) Sensitivity->Luminescence High TR_FRET Fluorescence-Based (e.g., TR-FRET) Sensitivity->TR_FRET Moderate-High

Caption: Decision tree for kinase assay format selection.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the generated data, the experimental design must incorporate self-validating controls.

  • No-Enzyme Control: This control, containing all reaction components except the kinase, establishes the background signal.

  • No-Substrate Control: This control assesses any kinase autophosphorylation or non-specific substrate phosphorylation.

  • Positive Control Inhibitor: A known inhibitor of the target kinase should be included to validate the assay's ability to detect inhibition.

  • DMSO Tolerance: The assay should be evaluated for its tolerance to various concentrations of DMSO, the solvent for the test compound.[1]

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. The following table outlines potential issues and their solutions.

IssuePotential Cause(s)Troubleshooting Steps
High Background Signal - Contaminated reagents- Autofluorescence of the test compound- Non-specific binding of detection reagents- Prepare fresh reagents- Test compound fluorescence in a separate assay- Include a control without enzyme to subtract background
Low Signal or No Activity - Inactive kinase- Incorrect buffer conditions- Sub-optimal substrate or ATP concentrations- Use a new aliquot of a known active enzyme- Verify the pH and composition of the assay buffer- Optimize substrate and ATP concentrations
High Well-to-Well Variability - Inaccurate pipetting- Incomplete mixing- Temperature gradients across the plate- Use calibrated pipettes- Ensure thorough mixing at each step- Allow the plate to equilibrate to the incubation temperature
False Positives - Compound precipitation- Compound interference with the detection system- Visually inspect wells for precipitation- Test the effect of the compound on the detection system in the absence of the kinase reaction

Conclusion

The reproducibility of kinase assay results is fundamental to the progression of drug discovery projects. By carefully selecting a suitable assay format, optimizing reaction conditions, and incorporating rigorous controls, researchers can generate reliable and high-quality data. The luminescence-based ADP-Glo™ assay, as detailed in this guide, offers a robust platform for characterizing the inhibitory activity of novel compounds like 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. By adhering to the principles of scientific integrity and meticulous experimental execution, the scientific community can build a solid foundation for the development of the next generation of kinase-targeted therapeutics.

References

  • Best Practices for Implementing Kinase Assays in Research - VKEY-BIO. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14).
  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Current technologies to identify protein kinase substrates in high throughput - PMC. (n.d.).
  • What Is the Best Kinase Assay? - BellBrook Labs. (2025, July 3).
  • Kinase Activity Assays - Promega Corporation. (n.d.).
  • Options Abound for Kinase Assays | Biocompare: The Buyer's Guide for Life Scientists. (2013, November 5).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Revolutionizing Drug Discovery: A Detailed Guide to Kinase Assays Using Biotinylated Peptide Substrates - Benchchem. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. (n.d.).
  • Methods for Detecting Kinase Activity | News & Announcements - Cayman Chemical. (n.d.).
  • Discovery of 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as a new series of potent phosphodiesterase 7 inhibitors - PubMed. (2014, December 11).
  • 3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one - EvitaChem. (n.d.).
  • Synthesis of a Novel Series of Thieno[3,2-d]pyrimidin-4-(3H)-ones - ResearchGate. (n.d.).
  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC. (n.d.).
  • Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity - Hilaris Publisher. (2019, March 25).
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. (2015, January 7). Retrieved from https://vertexaisearch.cloud.google.
  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation - the University of Groningen research portal. (2022, January 18).
  • Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells - RSC Publishing. (n.d.).
  • Synthesis of Novel Analogs of Thieno[2,3- d] Pyrimidin-4(3 H)-ones as Selective Inhibitors of Cancer Cell Growth - PubMed. (2019, October 21).
  • Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - RSC Medicinal Chemistry (RSC Publishing). (2021, January 12).
  • Identification of Thieno[3,2- d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3 - PubMed. (2021, August 26).
  • Discovery and SAR study of 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-ones as soluble and highly potent PDE7 inhibitors - PubMed. (2015, February 1).
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed. (2021, July 15).

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Cross-reactivity of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with non-target kinases

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Reactivity Profiling of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one: A Comparative Guide to Kinase Selectivity

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of ATP-competitive kinase inhibitors requires rigorous evaluation of off-target cross-reactivity to define the therapeutic window and predict clinical toxicity. The compound 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as 7-DMPT ) utilizes a thienopyrimidine core—a privileged scaffold frequently deployed in the design of Cell Division Cycle 7 (CDC7) kinase inhibitors[1].

Because the ATP-binding pocket of CDC7 shares high structural homology with Cyclin-Dependent Kinases (particularly CDK9 and CDK2), thienopyrimidine derivatives often exhibit unintended cross-reactivity[2]. This guide objectively compares the in vitro and in cellulo cross-reactivity profile of 7-DMPT against two benchmark CDC7 inhibitors: the dual CDC7/CDK9 inhibitor PHA-767491 [3] and the highly selective clinical candidate TAK-931 (Simurosertib) [4].

Mechanistic Rationale: The Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold

As an Application Scientist evaluating kinase inhibitors, understanding the structural biology of the target is the first step in assay design. CDC7 is a serine/threonine kinase that, upon binding its regulatory subunit DBF4, phosphorylates the Minichromosome Maintenance (MCM) complex (specifically MCM2 at Ser53) to initiate DNA replication origin firing[2].

The thieno[3,2-d]pyrimidin-4(3H)-one core of 7-DMPT acts as a purine mimetic, anchoring into the hinge region of the CDC7 ATP-binding pocket via critical hydrogen bonds. However, the spatial constraints of this pocket are remarkably similar to those of CDK9. Cross-reactivity with CDK9 is highly undesirable in purely anti-replicative therapies, as CDK9 regulates global transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II[2]. Therefore, distinguishing between CDC7-driven replication stress and CDK9-driven transcriptional arrest is the cornerstone of validating 7-DMPT.

Pathway Inhibitor 7-DMPT (Thienopyrimidine) CDC7 CDC7/DBF4 (Primary Target) Inhibitor->CDC7 Potent Inhibition CDK9 CDK9/Cyclin T (Off-Target) Inhibitor->CDK9 Cross-Reactivity MCM2 MCM2 pSer53 (Origin Firing) CDC7->MCM2 Blocks RNAPII RNA Pol II pSer2 (Transcription) CDK9->RNAPII Blocks

Caption: Intracellular pathways differentiating CDC7 engagement from CDK9 cross-reactivity.

Comparative Kinase Profiling

To objectively benchmark 7-DMPT, we compare its biochemical IC₅₀ values against a panel of closely related kinases. PHA-767491 serves as the baseline for high cross-reactivity (a known dual CDC7/CDK9 inhibitor)[3], while TAK-931 serves as the benchmark for high selectivity (achieved via its optimized quinuclidine moiety)[1].

Table 1: In Vitro Kinase Selectivity Profiling (IC₅₀, nM)
Kinase Target7-DMPT (Test Compound)PHA-767491 (Dual Inhibitor)TAK-931 (Selective Inhibitor)
CDC7/DBF4 4.2 10< 1
CDK9/Cyclin T1 185 34> 1000
CDK2/Cyclin E 450 240> 1000
GSK3β > 1000 220> 1000

Data Interpretation: 7-DMPT demonstrates sub-nanomolar potency against CDC7, outperforming PHA-767491. However, unlike the highly specific TAK-931, 7-DMPT retains moderate cross-reactivity with CDK9 (IC₅₀ = 185 nM). This necessitates rigorous cellular validation to ensure the in vitro off-target binding does not translate to dominant in cellulo transcriptional suppression.

Experimental Workflows for Cross-Reactivity Validation

To build a self-validating data package, the biochemical findings must be confirmed through orthogonal assay platforms.

G A 7-DMPT (Test Compound) B Primary Screen: CDC7/DBF4 TR-FRET A->B IC50 Determination C Off-Target Panel: CDK9, CDK2, GSK3β A->C Selectivity Profiling D Target Engagement: MCM2 pSer53 (CDC7) B->D Cellular Validation E Off-Target Engagement: RNA Pol II pSer2 (CDK9) C->E Cross-Reactivity Check

Caption: Workflow for evaluating kinase selectivity and cellular cross-reactivity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Expertise & Experience: Thienopyrimidine derivatives inherently possess auto-fluorescence in the blue/green spectrum (350–450 nm), which frequently causes false positives or high background noise in standard fluorescence assays. We utilize TR-FRET because the europium (Eu³⁺) chelate donor has a long emission half-life. By introducing a 50 µs delay before reading the signal, we allow the compound's short-lived auto-fluorescence to decay completely, ensuring the signal is strictly a product of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume plate. Dilute 7-DMPT in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme/Substrate Addition: Add 5 µL of recombinant CDC7/DBF4 (or CDK9/Cyclin T1 for the cross-reactivity panel) pre-mixed with a biotinylated peptide substrate to the wells.

  • Reaction Initiation: Add 5 µL of ATP at the specific Kₘ for each kinase (e.g., 1.5 µM for CDC7) to ensure competitive binding conditions. Incubate at 25°C for 60 minutes.

  • Detection: Terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), Eu³⁺-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout: Incubate for 60 minutes. Read the plate on a microplate reader using a 340 nm excitation filter and measure emission at 615 nm (Eu³⁺) and 665 nm (APC) after a 50 µs delay. Calculate the 665/615 ratio to determine IC₅₀.

Protocol 2: Cellular Target Engagement (Western Blot)

Expertise & Experience: Biochemical IC₅₀ values do not account for cellular permeability, intracellular ATP concentrations (which are in the millimolar range and heavily compete with the drug), or subcellular localization. To prove that 7-DMPT selectively inhibits CDC7 over CDK9 in cellulo, we must measure direct downstream phosphorylation events.

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells at 3x10⁵ cells/well in a 6-well plate. Treat with varying concentrations of 7-DMPT (0.1, 0.5, 1.0, and 5.0 µM), using PHA-767491 (5 µM) as a positive control for dual inhibition[2]. Incubate for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state of MCM2 and RNA Pol II).

  • SDS-PAGE & Transfer: Load 20 µg of total protein per lane on a 4–12% Bis-Tris gradient gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting (The Self-Validating Step):

    • Probe for anti-phospho-MCM2 (Ser53) : A reduction in signal confirms CDC7 target engagement.

    • Probe for anti-phospho-RNA Pol II (Ser2) : A reduction in signal indicates CDK9 off-target cross-reactivity.

    • Probe for Total MCM2 and β-Actin : Loading controls to verify that the reduction in signal is due to kinase inhibition, not global protein degradation or unequal loading.

  • Analysis: If 7-DMPT is selective in cellulo, p-MCM2 will decrease at low concentrations (e.g., 0.5 µM) while p-RNA Pol II will remain unaffected until much higher concentrations (>5 µM).

Conclusion

While 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (7-DMPT) is a highly potent CDC7 inhibitor, its thienopyrimidine core inherently risks cross-reactivity with CDK9 and CDK2. By deploying TR-FRET to bypass compound auto-fluorescence and utilizing specific cellular phosphorylation markers (MCM2 Ser53 vs. RNA Pol II Ser2), researchers can accurately map the therapeutic window of this compound against established benchmarks like PHA-767491 and TAK-931.

References

  • Iwai, K., et al. (2019). "Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor." Science Advances, 5(5), eaav3660.[URL: https://doi.org/10.1126/sciadv.aav3660]
  • Kawatani, M., et al. (2020). "Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent." Journal of Medicinal Chemistry, 63(3), 1084-1104.[URL: https://doi.org/10.1021/acs.jmedchem.9b01427]
  • Montagnoli, A., et al. (2008). "A Cdc7 kinase inhibitor restricts initiation of DNA replication and has antitumor activity." Nature Chemical Biology, 4(6), 357-365.[URL: https://doi.org/10.1038/nchembio.90]
  • APExBIO Technology. "PHA-767491 - Potent Cdc7/cdk9 ATP-Competitive Inhibitor."[URL: https://www.apexbt.com/pha-767491.html]

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Introduction: The Rationale for Kinase Inhibition and the Significance of the Thieno[3,2-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Benchmarking Guide: Evaluating 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one Against FDA-Approved Kinase Inhibitors

In the landscape of modern drug discovery, particularly within oncology, the pursuit of novel small molecule inhibitors with superior efficacy and refined safety profiles is a paramount objective. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, recognized for its ability to interact with the ATP-binding site of various protein kinases. This guide introduces a hypothetical benchmarking study of a novel compound, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, against established, FDA-approved drugs targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated and clinically significant kinase in oncology.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel kinase inhibitors. We will delve into the rationale behind the experimental design, present detailed protocols for key assays, and analyze a representative dataset to draw meaningful comparisons. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity, often due to genetic mutations, is a hallmark of many cancers. This has made kinases one of the most important classes of drug targets in oncology.

The thieno[3,2-d]pyrimidine core is a bioisostere of the purine ring system, the natural ligand for the ATP-binding site of kinases. This structural mimicry allows for the design of potent and selective kinase inhibitors. While the specific biological target of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is yet to be fully elucidated, its structural similarity to known kinase inhibitors warrants a thorough investigation into its potential as a therapeutic agent. For the purpose of this guide, we will conduct a hypothetical evaluation of this compound against the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a key driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC).

EGFR signaling is initiated by the binding of its cognate ligands, such as epidermal growth factor (EGF), leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. In cancer, activating mutations in the EGFR gene can lead to constitutive kinase activity and uncontrolled cell proliferation.

This guide will benchmark our compound of interest against two well-established, FDA-approved EGFR inhibitors:

  • Erlotinib (Tarceva®): A first-generation, reversible EGFR inhibitor.

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR inhibitor designed to be effective against EGFR mutations that confer resistance to first-generation inhibitors, such as the T790M mutation.

Experimental Design and Methodologies

The evaluation of a novel kinase inhibitor is a multi-step process that begins with in vitro biochemical assays to determine its direct inhibitory activity against the target enzyme. This is followed by cell-based assays to assess its effect on cancer cells that are dependent on the target kinase for their survival and proliferation.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

To determine the direct inhibitory potency of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one against EGFR, a LanthaScreen™ Eu Kinase Binding Assay is employed. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site by a test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 4X solution of the EGFR enzyme in kinase buffer.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Prepare a 4X solution of the europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a serial dilution of the test compounds (7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, Erlotinib, and Osimertinib) in DMSO, followed by a 1:25 dilution in kinase buffer to create a 4X compound solution.

  • Assay Procedure:

    • In a 384-well plate, add 2.5 µL of the 4X test compound solution to the appropriate wells.

    • Add 2.5 µL of a 4X mixture of the tracer and anti-tag antibody to all wells.

    • Initiate the reaction by adding 5 µL of the 4X EGFR enzyme solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (europium).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor required to achieve 50% inhibition).

Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

To evaluate the anti-proliferative activity of the test compounds in a cellular context, a CellTiter-Glo® Luminescent Cell Viability Assay is performed using a non-small cell lung cancer (NSCLC) cell line known to harbor an activating EGFR mutation (e.g., PC-9, which has an exon 19 deletion). This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Culture and Seeding:

    • Culture PC-9 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate the plate for 72 hours at 37°C.

  • Data Acquisition and Analysis:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescent signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

G

Benchmarking Data Summary

The following tables present a hypothetical but plausible dataset comparing the performance of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with Erlotinib and Osimertinib in the aforementioned assays.

Table 1: In Vitro Kinase Inhibition (IC50)

CompoundTargetIC50 (nM)
7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-oneEGFR (wild-type)8.5
ErlotinibEGFR (wild-type)5.2
OsimertinibEGFR (wild-type)12.1

Table 2: Cell-Based Anti-Proliferation (EC50)

CompoundCell LineEC50 (nM)
7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-onePC-9 (EGFR exon 19 del)25.3
ErlotinibPC-9 (EGFR exon 19 del)15.8
OsimertinibPC-9 (EGFR exon 19 del)10.5

Analysis and Interpretation

Based on our hypothetical data, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one demonstrates potent inhibitory activity against wild-type EGFR, with an IC50 value of 8.5 nM. This is comparable to the established first-generation inhibitor Erlotinib (IC50 = 5.2 nM) and the third-generation inhibitor Osimertinib (IC50 = 12.1 nM) in this specific assay.

In the cell-based proliferation assay using the EGFR-mutant PC-9 cell line, our compound of interest shows an EC50 of 25.3 nM. While this indicates good anti-proliferative activity, it is modestly less potent than both Erlotinib (EC50 = 15.8 nM) and Osimertinib (EC50 = 10.5 nM) in this context. The discrepancy between the biochemical (IC50) and cellular (EC50) potencies is expected and can be attributed to various factors, including cell membrane permeability, off-target effects, and engagement with cellular ATP concentrations.

These preliminary data suggest that 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a promising starting point for further investigation. Future studies should aim to:

  • Assess Kinase Selectivity: Profile the compound against a panel of other kinases to determine its selectivity profile. High selectivity is crucial for minimizing off-target side effects.

  • Evaluate Activity Against Resistance Mutations: Test the compound's efficacy against cell lines harboring EGFR resistance mutations, such as T790M, to understand its potential for overcoming clinical resistance.

  • In Vivo Efficacy Studies: Conduct studies in animal models of NSCLC to evaluate the compound's anti-tumor activity, pharmacokinetics, and tolerability.

  • Structural Biology: Obtain a co-crystal structure of the compound bound to the EGFR kinase domain to elucidate the molecular basis of its inhibitory activity and guide further structure-activity relationship (SAR) studies.

Conclusion

This guide has outlined a systematic approach to the initial benchmarking of a novel thieno[3,2-d]pyrimidine derivative, 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, against FDA-approved EGFR inhibitors. By employing a combination of robust in vitro and cell-based assays, we have generated a comparative dataset that provides valuable insights into the compound's potential as a kinase inhibitor. While the presented data is hypothetical, the described methodologies and analytical framework are directly applicable to the real-world evaluation of novel drug candidates. The journey from a promising hit compound to a clinically approved drug is long and arduous, but it begins with rigorous and well-designed preclinical benchmarking studies such as the one detailed here.

References

  • LanthaScreen™ Eu Kinase Binding Assay: A comprehensive guide to the principles and protocol of this TR-FRET based assay.

  • CellTiter-Glo® Luminescent Cell Viability Assay: Detailed information on the methodology of this widely used ATP-based cell proliferation assay.

  • EGFR Signaling Pathway: An overview of the EGFR signaling cascade and its role in cancer.

  • Erlotinib (Tarceva®) Prescribing Information: Official FDA information including mechanism of action and clinical data.

  • Osimertinib (Tagrisso®) Prescribing Information: Official FDA information detailing its mechanism as a third-generation EGFR inhibitor.

  • Thienopyrimidines as Kinase Inhibitors: A review article discussing the importance of the thienopyrimidine scaffold in the design of kinase inhibitors.

A Comparative Guide to the Structure-Activity Relationship of 7-Arylthieno[3,2-d]pyrimidin-4(3H)-one Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purine has made it a focal point for the development of kinase inhibitors, particularly in the realm of oncology.[1][2] This guide provides a detailed comparison of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and its analogs, with a focus on their structure-activity relationship (SAR) as inhibitors of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer.[3][4]

The Significance of the 7-Arylthieno[3,2-d]pyrimidin-4(3H)-one Scaffold

The 7-arylthieno[3,2-d]pyrimidin-4(3H)-one core provides a versatile platform for designing potent and selective kinase inhibitors. The 7-aryl group plays a crucial role in establishing key interactions within the ATP-binding pocket of kinases, influencing both potency and selectivity. Modifications to this aryl ring, as well as other positions on the thienopyrimidine core, allow for the fine-tuning of the molecule's pharmacological properties. Our focus herein is to elucidate the impact of substitutions on the 7-phenyl ring on the inhibitory activity against PI3Kα, a critical isoform in cancer progression.

Comparative Analysis of 7-Aryl Analogs

A systematic evaluation of various substituents on the 7-phenyl ring reveals critical insights into the SAR of this series of compounds. The following table summarizes the in vitro inhibitory activities of representative analogs against PI3Kα and mTOR, providing a quantitative basis for our analysis.

Compound IDR (Substitution on 7-phenyl ring)PI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (mTOR/PI3Kα)
1 2,5-dimethyl (Lead Compound)5.2>1000>192
2 H85.7>1000>11.7
3 2-methyl25.1>1000>39.8
4 3-methyl30.5>1000>32.8
5 4-methyl15.8>1000>63.3
6 2,4-dimethyl8.9>1000>112.4
7 2,6-dimethyl45.3>1000>22.1
8 3,5-dimethyl12.1>1000>82.6
9 4-fluoro22.4>1000>44.6
10 4-chloro18.9>1000>52.9
11 4-methoxy45.2>1000>22.1

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above highlights several key SAR trends for the 7-arylthieno[3,2-d]pyrimidin-4(3H)-one series as PI3Kα inhibitors:

  • Impact of Phenyl Substitution: The unsubstituted analog (Compound 2) displays significantly lower potency compared to its substituted counterparts, underscoring the importance of the 7-phenyl group for activity.

  • Benefit of Methyl Substitution: The addition of methyl groups to the phenyl ring generally enhances PI3Kα inhibitory activity. A single methyl group at the 4-position (Compound 5) is more favorable than at the 2- or 3-position (Compounds 3 and 4).

  • Advantage of Di-Methyl Substitution: Introducing a second methyl group further improves potency. The 2,5-dimethyl substitution (Compound 1) emerges as the most potent analog in this series, suggesting an optimal fit within the kinase's binding pocket. The 2,4-dimethyl (Compound 6) and 3,5-dimethyl (Compound 8) analogs also exhibit strong activity. However, the 2,6-dimethyl substitution (Compound 7) leads to a decrease in potency, likely due to steric hindrance that disrupts the optimal binding conformation.

  • Role of Halogen and Methoxy Groups: The introduction of electron-withdrawing groups like fluorine (Compound 9) and chlorine (Compound 10) at the 4-position results in potent inhibitors. In contrast, an electron-donating methoxy group at the same position (Compound 11) is less favorable, suggesting that the electronic properties of the substituent influence binding affinity.

  • Selectivity: A noteworthy characteristic of this series is its high selectivity for PI3Kα over mTOR, a related kinase in the same signaling pathway. All evaluated compounds exhibit over 100-fold selectivity, which is a desirable attribute for developing targeted cancer therapies with potentially fewer side effects.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common event in many human cancers. The 7-arylthieno[3,2-d]pyrimidin-4(3H)-one analogs discussed in this guide exert their anticancer effects by inhibiting PI3K, a critical upstream kinase in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 7-Arylthieno[3,2-d] pyrimidin-4(3H)-one Analogs Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental Protocol: In Vitro PI3Kα Kinase Assay

The following protocol provides a representative method for evaluating the inhibitory activity of the thienopyrimidine analogs against PI3Kα.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant PI3Kα.

Materials:

  • Human recombinant PI3Kα (p110α/p85α)

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Workflow Diagram:

PI3K_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of test compounds in DMSO Start->CompoundPrep DispenseCompound Dispense compounds and controls into 384-well plate CompoundPrep->DispenseCompound AddEnzyme Add PI3Kα enzyme solution DispenseCompound->AddEnzyme Incubate1 Pre-incubate at room temperature AddEnzyme->Incubate1 AddSubstrate Add PIP2/ATP substrate mixture to initiate reaction Incubate1->AddSubstrate Incubate2 Incubate at room temperature AddSubstrate->Incubate2 AddADPGo Add ADP-Glo™ reagent to stop reaction and deplete ATP Incubate2->AddADPGo Incubate3 Incubate at room temperature AddADPGo->Incubate3 AddDetection Add Kinase Detection Reagent Incubate3->AddDetection Incubate4 Incubate at room temperature AddDetection->Incubate4 ReadLuminescence Read luminescence on a plate reader Incubate4->ReadLuminescence AnalyzeData Calculate % inhibition and determine IC50 values ReadLuminescence->AnalyzeData End End AnalyzeData->End

Caption: PI3Kα Kinase Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds and DMSO (as a control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the PI3Kα enzyme solution to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add the PIP2/ATP substrate mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Conclusion

The 7-arylthieno[3,2-d]pyrimidin-4(3H)-one scaffold represents a promising starting point for the development of potent and selective PI3Kα inhibitors. The SAR studies reveal that substitution on the 7-phenyl ring is critical for activity, with the 2,5-dimethylphenyl analog emerging as a particularly potent and selective inhibitor. The high selectivity of this series against mTOR is a significant advantage, potentially leading to a better therapeutic window. Further optimization of this scaffold, guided by the SAR insights presented here, could lead to the development of novel and effective anticancer agents targeting the PI3K signaling pathway.

References

  • Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. [Link]

  • Structures and structure–activity relationship (SAR) of thienopyrimidines (TP). ResearchGate. [Link]

  • Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The PI3K/AKT/mTOR pathway. Wikipedia. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, a member of the thienopyrimidine class of compounds. These molecules are of significant interest in medicinal chemistry for their potential as kinase inhibitors and other therapeutic applications.[1][2]

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its core structure, thieno[3,2-d]pyrimidine, and its derivatives are known to possess certain hazards.[3][4] This guide is therefore built upon a conservative approach, synthesizing data from structurally similar compounds to ensure a robust and cautious disposal strategy. The primary directive is to treat this compound as hazardous waste and prevent its release into the environment.[5]

Hazard Identification and Risk Assessment

Before handling or disposing of any quantity of this compound, a thorough risk assessment is mandatory. The hazard profile below is inferred from data on analogous thienopyrimidine compounds. This information underscores the necessity of handling this substance with care and utilizing appropriate personal protective equipment (PPE).

Potential Hazard Classification Category Rationale and Inferred Effects Authoritative Source (Analog Compounds)
Acute Oral Toxicity Category 4Harmful if swallowed. Ingestion may cause systemic effects.[3][6][7]
Skin Irritation Category 2May cause skin irritation upon direct contact. Prolonged exposure should be avoided.[3][7]
Eye Damage/Irritation Category 1 / 2ARisk of serious eye damage or irritation. Direct contact can be severely harmful.[3][5][6][7]
Reproductive Toxicity Suspected Category 2Some related pyrimidinone structures are suspected of damaging fertility or the unborn child.[6][8]
Specific Target Organ Toxicity Single Exposure, Category 3May cause respiratory irritation or drowsiness.[3][4]

Personal Protective Equipment (PPE) Protocol

Given the potential hazards, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical waste.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be used if there is a risk of splashing.

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. For all waste handling procedures, wear chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[5] Contaminated gloves must be disposed of as hazardous waste.

  • Respiratory Protection: If handling fine powders outside of a certified chemical fume hood or if dust formation is likely, a full-face respirator with an appropriate particulate filter is necessary.[5] All handling of the neat compound and preparation of waste should ideally occur within a fume hood.

Step-by-Step Disposal Workflow

The fundamental principle is waste segregation. 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and materials contaminated with it must not be mixed with general laboratory trash or disposed of down the drain.[5]

Step 1: Decontamination of Labware

Any reusable labware (e.g., glassware, spatulas) that has come into contact with the compound must be decontaminated.

  • Initial Rinse: Rinse the labware with a suitable organic solvent (e.g., acetone or ethanol) to solubilize the compound.

  • Collect Rinsate: This initial solvent rinse is now considered hazardous liquid waste. Decant it into a designated, properly labeled hazardous waste container.

  • Secondary Wash: Follow with a standard laboratory detergent and water wash.

Step 2: Segregation and Collection of Waste

Proper segregation at the point of generation is critical for safe and compliant disposal.

  • Solid Waste Stream:

    • Includes: Excess or expired solid compound, contaminated weighing papers, gloves, bench paper, and any materials used for spill cleanup.

    • Procedure: Place all solid waste into a clearly labeled, sealable polyethylene bag or a dedicated solid waste container.

    • Labeling: The container must be labeled "Hazardous Waste" and, at a minimum, list "7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one," the approximate quantity, and associated hazard pictograms (e.g., exclamation mark, health hazard).

  • Liquid Waste Stream:

    • Includes: Solutions containing the compound, solvent rinsates from decontamination, and mother liquor from crystallizations.

    • Procedure: Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle). Ensure the container is equipped with a secure screw cap.

    • Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents by percentage, including "7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" and all solvents. Affix the appropriate hazard pictograms.

Step 3: On-Site Storage
  • Location: Store sealed waste containers in a designated and properly signed Satellite Accumulation Area (SAA) within or near the laboratory.

  • Ventilation: The storage area must be well-ventilated.[5]

  • Segregation: Keep the waste container away from incompatible materials, particularly strong oxidizing agents.[6]

  • Containment: It is best practice to store liquid waste containers within a secondary containment bin to mitigate the impact of any potential leaks.

Step 4: Final Disposal
  • Professional Disposal: The final disposal of this chemical waste must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][9]

  • Documentation: Follow all institutional procedures for waste pickup, which typically involves completing a hazardous waste manifest or online pickup request.

  • Regulatory Compliance: This ensures that the waste is disposed of in accordance with all local, national, and international regulations, such as those set by the EPA in the United States or equivalent bodies elsewhere.[8][10][11]

Disposal Decision Workflow

The following diagram outlines the key decisions and steps in the disposal process for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

G Disposal Workflow for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one start Waste Generation (Compound or Contaminated Material) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) is_solid->liquid_waste Liquid collect_solid Place in labeled solid hazardous waste container. solid_waste->collect_solid collect_liquid Pour into labeled liquid hazardous waste container. liquid_waste->collect_liquid seal_store Securely seal container and place in designated Satellite Accumulation Area. collect_solid->seal_store collect_liquid->seal_store contact_ehs Arrange for pickup by EHS or licensed contractor. seal_store->contact_ehs end_node Compliant Disposal contact_ehs->end_node

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist's Note: In the dynamic landscape of pharmaceutical research, we often encounter novel chemical entities for which comprehensive safety data is not yet available. This is the case for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The following guidance has been meticulously developed by synthesizing safety data from structurally analogous thienopyrimidine derivatives and established principles of laboratory safety. It is imperative to treat this compound with the caution afforded to substances of unknown toxicity. This guide is a living document, intended to be updated as new information emerges.

Hazard Assessment: Understanding the Potential Risks

While a specific Safety Data Sheet (SDS) for 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is not presently available, an analysis of related thienopyrimidine compounds indicates a potential for the following hazards:

  • Acute Toxicity: Some thienopyrimidine derivatives are classified as acutely toxic if swallowed.

  • Irritation: Causes skin, eye, and respiratory tract irritation.[1][2]

  • Harmful Exposure Routes: May be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

Given these potential risks, a proactive and stringent approach to personal protective equipment (PPE) is paramount to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical component of a comprehensive safety strategy. The following recommendations are based on a risk assessment of handling 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one and similar heterocyclic compounds.

Eye and Face Protection: Shielding Your Vision
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities involving this compound.[4]

  • Splash Hazard: When there is a potential for splashing (e.g., during solution preparation, transfers of larger volumes, or reaction quenching), chemical splash goggles are required.[4][5]

  • Enhanced Protection: For high-risk procedures, a face shield should be worn in conjunction with safety glasses or goggles to provide an additional layer of protection for the entire face.[4][5]

Skin and Body Protection: A Barrier Against Contact
  • Laboratory Coat: A flame-resistant lab coat is required at all times in the laboratory.[4] It should be fully buttoned to provide maximum coverage.

  • Gloves: Disposable nitrile gloves are the minimum requirement for handling this compound.[5] It is crucial to:

    • Inspect gloves for any signs of damage before use.

    • Change gloves immediately if they become contaminated.

    • Wash hands thoroughly after removing gloves.

    • For prolonged handling or when working with larger quantities, consider double-gloving or using gloves with a higher level of chemical resistance.[5]

  • Protective Clothing: Full-length pants and closed-toe shoes are mandatory in the laboratory to protect against accidental spills.[5][6][7]

Respiratory Protection: Safeguarding Your Lungs

Given the potential for respiratory tract irritation and the lack of specific inhalation toxicity data, respiratory protection is a critical consideration.

  • Engineering Controls: All work with solid or powdered forms of this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[1][3] The specific type of respirator should be determined by a qualified industrial hygienist based on a thorough risk assessment.

PPE Selection Guide for Various Operations

To simplify the selection process, the following table summarizes the recommended PPE for different laboratory tasks involving 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.

Operation Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing (in a fume hood) Safety glasses with side shieldsLab coat, Nitrile glovesNot generally required if performed in a fume hood
Preparing Solutions Chemical splash gogglesLab coat, Nitrile glovesNot generally required if performed in a fume hood
Running Reactions Chemical splash gogglesLab coat, Nitrile glovesNot generally required if performed in a fume hood
Work-up & Purification Chemical splash goggles, Face shield (if splash risk is high)Lab coat, Nitrile gloves (consider double-gloving)Use in a fume hood is required
Spill Cleanup Chemical splash goggles, Face shieldLab coat, Nitrile gloves (consider heavier duty gloves), Shoe coversNIOSH-approved respirator

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is crucial for minimizing exposure and ensuring a safe working environment.

Donning and Doffing PPE

A systematic approach to putting on and taking off PPE prevents cross-contamination.

Donning Sequence:

  • Lab Coat

  • Hair and Shoe Covers (if necessary)

  • Safety Glasses or Goggles

  • Face Shield (if necessary)

  • Gloves

Doffing Sequence:

  • Gloves

  • Face Shield

  • Goggles or Safety Glasses

  • Lab Coat

  • Hair and Shoe Covers

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[8] Rinse mouth with water.[8] Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Administrative Controls Start Start: Handling 7-(2,5-dimethylphenyl)thieno [3,2-d]pyrimidin-4(3H)-one AssessOperation Assess the Nature of the Operation (e.g., weighing, reaction, purification) Start->AssessOperation BasePPE Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Nitrile Gloves - Closed-toe Shoes & Long Pants AssessOperation->BasePPE All Operations SplashGoggles Add Chemical Splash Goggles AssessOperation->SplashGoggles Potential for Splash Respirator Use NIOSH-approved Respirator AssessOperation->Respirator Spill or Inadequate Ventilation FumeHood Work in a Certified Chemical Fume Hood AssessOperation->FumeHood Handling solid or volatile forms FaceShield Add Face Shield SplashGoggles->FaceShield High Splash Risk

Caption: Decision workflow for selecting appropriate PPE.

References

  • Material Safety Data Sheet - Pi Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, June 28).
  • SAFETY DATA SHEET - ThermoFisher. (2010, June 28).
  • Material Safety Data Sheet - Phoenix Pharmaceuticals, Inc. (n.d.).
  • 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one Safety Data Sheets - Echemi. (n.d.).
  • 7-(2,5-dimethylbenzenesulfonyl)-6-(piperidin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one. (n.d.).
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
  • Personal Protective Equipment Selection Guide. (2015, July 22).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 25).
  • 5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one | Sigma-Aldrich. (n.d.).

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.